molecular formula C3H9N6O4P B3425423 1,3,5-Triazine-2,4,6-triamine, phosphate CAS No. 56974-60-8

1,3,5-Triazine-2,4,6-triamine, phosphate

Cat. No.: B3425423
CAS No.: 56974-60-8
M. Wt: 224.12 g/mol
InChI Key: XFZRQAZGUOTJCS-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, phosphate, more commonly known as Melamine Phosphate, is an industrially significant compound with the molecular formula C3H6N6·(H3O4P)n . It is a key material in the field of flame retardancy, where it primarily functions as an intumescent flame retardant . Upon exposure to high heat, it facilitates the formation of a stable, swollen, multi-cellular char layer on the surface of the material. This char layer acts as a protective physical barrier, which insulates the underlying polymer from the fire, dilutes flammable gases, and inhibits the release of combustible volatiles. With a high decomposition temperature (over 300°C) and a density of 1.74 g/cm³, it is suitable for applications in high-performance polymers and coatings . Its primary research value lies in the development of fire-safe, non-halogenated polymer composites, textiles, and intumescent paints. Researchers utilize it to study char formation kinetics, synergies with other retardants like pentaerythritol, and the balance between flame resistance and material mechanical properties. This product is intended for laboratory research purposes only and is not approved for personal, household, or drug use.

Properties

IUPAC Name

phosphoric acid;1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4)
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InChI Key

XFZRQAZGUOTJCS-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O
Source PubChem
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Molecular Formula

C3H9N6O4P
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Related CAS

85068-66-2, 56386-64-2, 83913-07-9, 108-78-1 (Parent)
Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (3:2)
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Record name Melamine-phosphoric acid copolymer
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (3:1)
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?)
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DSSTOX Substance ID

DTXSID80872787
Record name 1,3,5-Triazine-2,4,6-triamine monophosphate
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Molecular Weight

224.12 g/mol
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Physical Description

Dry Powder; Other Solid
Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?)
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CAS No.

41583-09-9, 20208-95-1, 56974-60-8, 218768-84-4
Record name Melamine phosphate
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:1)
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Record name Dimelamine phosphate
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Record name Melamine monophosphate
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?)
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Record name Di(1,3,5-triazine-2,4,6-triamine) phosphate
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Record name MELAMINE MONOPHOSPHATE
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Synthetic Strategies and Methodologies for 1,3,5 Triazine 2,4,6 Triamine, Phosphate and Its Oligomers/polymers

Conventional Synthetic Pathways

Conventional methods for synthesizing melamine (B1676169) phosphate (B84403) are typically based on the direct reaction between melamine and a phosphorus source, which can be carried out in different reactor modes.

Direct Precipitation Techniques

Direct precipitation is a common and straightforward method for synthesizing melamine phosphate. This technique involves the reaction of melamine with phosphoric acid in a suitable solvent, most often water, leading to the precipitation of the sparingly soluble melamine phosphate product. d-nb.infoflameretardantys.com Solid melamine particles, suspended in water, react relatively quickly with phosphoric acid to form a solid precipitate. d-nb.info

The kinetics of this precipitation reaction are complex, involving the rapid dissolution of solid melamine in the phosphoric acid solution, followed by the nucleation and growth of melamine phosphate crystals. researchgate.net The characteristics of the resulting crystals, such as size and shape, are crucial as they influence the properties of melamine polyphosphate, which is often produced in a subsequent thermal condensation step. researchgate.net One approach involves gradually adding phosphoric acid to a melamine solution while maintaining a specific temperature to control the formation of melamine phosphate crystals. flameretardantys.com

A typical laboratory-scale synthesis involves dissolving melamine in an aqueous solution of phosphoric acid. For instance, phosphoric acid (85 wt.%) can be dissolved in water, and this solution is then slowly added to a reaction mixture containing melamine, followed by a period of continuous stirring to allow for crystallization. researchgate.net An alternative method uses an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), as the reaction medium. In this process, melamine and phosphoric acid react at room temperature with high-speed stirring to yield melamine phosphate, which is then filtered and dried. google.com This solvent-based approach can offer benefits like lower reaction temperatures and improved yields compared to traditional aqueous methods. google.com

Parameter Aqueous Method DMSO Solvent Method
Reactants Melamine, Phosphoric AcidMelamine, Phosphoric Acid
Solvent WaterDimethyl Sulfoxide (DMSO)
Process Suspension of melamine in water reacts with phosphoric acid. d-nb.infoMelamine dissolved in DMSO reacts with phosphoric acid. google.com
Conditions Ambient to controlled temperatures. flameretardantys.comRoom temperature, high-speed stirring. google.com
Product Recovery Filtration and drying of the precipitate. tandfonline.comFiltration and drying. google.com
Advantages Simple, uses a benign solvent.Can reduce reaction temperature and time, potentially improving yield. google.com

Reactions with Orthophosphoric Acid and Polyphosphoric Acid

The primary reactants for producing melamine phosphate and its oligomers are melamine and a source of phosphoric acid, typically orthophosphoric acid (H₃PO₄) or polyphosphoric acid (PPA). researchgate.net The reaction between melamine and orthophosphoric acid is the fundamental step in producing simple melamine phosphate (MP). d-nb.info This salt-like compound is formed through an acid-base reaction. flameretardantys.com The molar ratio of the reactants is a critical parameter; for instance, reacting melamine with orthophosphoric acid at a molar ratio of at least 1:1.5 is one described method. google.com In some processes, urea (B33335) is also added to the mixture, reacting with orthophosphoric acid and melamine to form a double salt intermediate, which is then calcined. google.com

The synthesis of melamine polyphosphate (MPP), the polymeric form, often begins with the formation of melamine phosphate from melamine and orthophosphoric acid. tandfonline.comjca.edu.vn This intermediate product is then subjected to thermal condensation (polycondensation) at high temperatures, typically between 250°C and 350°C, to form melamine pyrophosphate and subsequently melamine polyphosphate of varying condensation degrees. d-nb.inforesearchgate.net During this heating process, water is eliminated, and P-O-P linkages are formed.

Alternatively, melamine can be reacted directly with polyphosphoric acid. google.com For example, melamine can be dispersed evenly into polyphosphoric acid with intensive stirring, and the mixture is then heat-treated at a set temperature to obtain MPP directly. tandfonline.com This approach can be simpler and more environmentally friendly than the two-step method involving the isolation of the MP intermediate. tandfonline.com

Reactant Intermediate/Product Typical Process Conditions Reference
Orthophosphoric AcidMelamine Phosphate (MP)Reaction in aqueous or organic solvent at ambient or slightly elevated temperatures. d-nb.infogoogle.com
Orthophosphoric AcidMelamine Polyphosphate (MPP)Formation of MP followed by thermal condensation (250-350°C). d-nb.inforesearchgate.net
Polyphosphoric AcidMelamine Polyphosphate (MPP)Direct reaction with melamine, often with heat treatment. tandfonline.comgoogle.com
Orthophosphoric Acid + UreaMelamine PolymetaphosphateMixing reactants, followed by calcination (e.g., 240-340°C). google.com

Batch and Continuous Mode Syntheses

The synthesis of melamine phosphate can be performed using either batch or continuous processing modes. d-nb.inforesearchgate.net

Batch Synthesis: Batch processing is a common approach, particularly in early-stage development and for smaller production scales. aiche.org In this mode, reactants are loaded into a reactor, the reaction proceeds for a set amount of time, and then the product is discharged. thechemicalengineer.com Many described syntheses of melamine phosphate and its derivatives are batch processes, where melamine and phosphoric acid are mixed in a vessel for a specific duration. d-nb.info For example, a mixture of melamine, urea, and aqueous orthophosphoric acid can be stirred in a Henschel mixer for a set time to obtain a wet powdery product, which is then transferred for calcination. google.com While versatile, batch processes can have longer cycle times due to loading, heating, cooling, and cleaning steps. thechemicalengineer.com

Continuous Synthesis: Continuous processing offers advantages such as improved consistency, smaller equipment footprint, and enhanced safety for certain reactions. aiche.orgthechemicalengineer.com In a continuous synthesis of melamine phosphate, reactants are continuously fed into the reactor, and the product is continuously removed. A mixed-suspension mixed-product removal (MSMPR) crystallizer can be used for the continuous precipitation reaction of melamine phosphate. researchgate.net Studies on such systems investigate the effects of mean residence time and reactant concentration on the process efficiency and the quality of the product crystals. researchgate.net Although the initial capital cost for continuous setups can be higher, they can offer greater productivity and lower operational costs for large-scale manufacturing. thechemicalengineer.com

Advanced Synthesis Approaches

To meet the demands of advanced applications, specialized synthesis techniques have been developed to produce melamine phosphate-based materials with controlled nanoscale dimensions or to integrate them directly into polymer matrices.

Solvothermal and Hydrothermal Methods for Nanomaterial Preparation

Solvothermal and hydrothermal syntheses are effective methods for preparing nanomaterials with controlled size and morphology. sigmaaldrich.comresearchgate.net These processes involve chemical reactions in a solvent (solvothermal) or water (hydrothermal) within a sealed vessel (autoclave) at temperatures above the solvent's boiling point, leading to elevated pressures. cutm.ac.in

Nano melamine phosphate (NMP) has been successfully synthesized using a solvothermal method with melamine and phosphoric acid as reagents. researchgate.net The choice of solvent is critical; studies have shown that NMP can be obtained using benzene (B151609) as a solvent, whereas using distilled water or anhydrous ethanol (B145695) as the solvent tends to produce micro-sized particles. researchgate.net The morphology of the resulting products can be significantly influenced by reaction parameters such as temperature and time. researchgate.net Hydrothermal synthesis, which uses water as the solvent, is particularly noted for producing hydrophilic nanoparticles due to the presence of surface hydroxyl groups. sigmaaldrich.com These methods provide a route to thermodynamically stable or metastable nanostructures that may not be accessible through other synthetic pathways. sigmaaldrich.comosti.gov

Method Description Key Parameters Outcome Reference
Solvothermal Chemical reaction in a non-aqueous solvent in a sealed vessel under elevated temperature and pressure. sigmaaldrich.comSolvent type, temperature, time, precursor concentration.Control over nanoparticle size and morphology (e.g., spheres, rods). sigmaaldrich.comresearchgate.net
Hydrothermal Chemical reaction in water in a sealed vessel under elevated temperature and pressure. sigmaaldrich.comTemperature, pressure, pH, precursor concentration.Synthesis of hydrophilic nanocrystals. sigmaaldrich.com

In Situ Polymerization and Microencapsulation Techniques

In Situ Polymerization: In situ polymerization involves polymerizing a monomer in the presence of a filler, in this case, melamine phosphate or its derivatives. This technique aims to create strong interfacial bonding between the filler and the polymer matrix, leading to enhanced mechanical properties and better dispersion of the filler. nih.gov For example, phosphate-based glass fiber reinforced polycaprolactone (B3415563) composites have been manufactured via an in-situ polymerization process, which resulted in significantly improved mechanical properties and degradation profiles compared to conventional laminate stacking methods. nih.gov This improvement is attributed to a superior fiber/matrix interface with enhanced adhesion. nih.gov Another approach involves the direct growth of a melamine-based polymer onto a substrate, such as nickel foam, for applications like supercapacitors. rsc.org

Microencapsulation: Microencapsulation is a process where particles of a core material (e.g., a flame retardant like ammonium (B1175870) polyphosphate or melamine pyrophosphate) are coated with a continuous film of a polymeric material (the shell). rsc.orgnih.gov This technique is widely used to improve the water resistance, compatibility with the polymer matrix, and handling of flame retardants. rsc.orgresearchgate.net

Melamine-formaldehyde (MF) resin is a common shell material used for microencapsulation via in situ polymerization. rsc.orgnih.gov In a typical process, the core material is dispersed in a solution, and then a prepolymer of the shell material (e.g., MF prepolymer) is added. The polymerization of the shell is then initiated around the core particles by adjusting conditions like pH and temperature. rsc.org For instance, microencapsulated ammonium polyphosphate has been prepared with a novel melamine-formaldehyde-tris(2-hydroxyethyl)isocyanurate resin shell, demonstrating improved flame retardancy and water resistance in polypropylene (B1209903). rsc.org Similarly, melamine pyrophosphate has been microencapsulated with materials like silica (B1680970) to enhance its performance. researchgate.net This technique effectively combines different components of a flame retardant system into a single particle, which can enhance the reactions between the ingredients upon heating. nih.gov

Green Chemistry Principles in Synthesis Optimization

The adoption of green chemistry principles is pivotal in modernizing the synthesis of melamine derivatives, aiming for more environmentally benign and efficient processes. chim.itresearchgate.netnih.gov Research has demonstrated the advantages of solvent-free methodologies and the use of alternative energy sources like microwave irradiation and ultrasonication. chim.itresearchgate.netmdpi.com

Solvent-free approaches, for instance, offer clean, economical, and safer procedures by eliminating the need for potentially hazardous solvents. chim.it One such method involves the cyclotrimerization of aromatic nitriles using yttrium salts as catalysts under solvent-free conditions, which proceeds under milder conditions than traditional methods. chim.it

Microwave-assisted synthesis has proven to be a particularly effective green methodology for preparing both symmetrical and unsymmetrical 1,3,5-triazines. chim.itmdpi.com This technique significantly reduces reaction times, often from hours to minutes, leading to lower energy consumption and waste generation. mdpi.com The rapid heating induced by microwaves can also prevent the decomposition of reagents and products, resulting in cleaner reactions and often higher yields compared to classical heating methods. chim.it

Similarly, sonochemical methods, which utilize ultrasound, have been developed for the efficient synthesis of 1,3,5-triazine (B166579) derivatives in aqueous media. researchgate.netnih.govambeed.com This approach minimizes the use of organic solvents and can lead to high-purity products in very short reaction times. researchgate.netnih.gov An analysis using the DOZN™ 2.0 tool indicated that a developed sonochemical method is significantly "greener" than classical synthesis routes. researchgate.netnih.gov The use of polar solvents like dimethyl sulfoxide (DMSO) has also been explored to reduce reaction temperatures and times, thereby improving reaction yield compared to traditional aqueous media processes. google.com

Control of Reaction Parameters and Product Morphology

The morphology, crystalline form, and particle size of melamine phosphate are critical factors that influence its performance as a flame retardant and its processability in polymer composites. researchgate.netscientific.net Consequently, significant research has been dedicated to controlling these characteristics through the careful manipulation of reaction parameters.

Influence of Reaction Temperature and Time on Morphology

Reaction temperature and time are fundamental parameters that exert a strong influence on the morphology of the resulting melamine phosphate product. scientific.netoriprobe.com Studies have shown that variations in these conditions can lead to significant changes in the shape and size of the synthesized particles. scientific.net

For instance, in the solvothermal synthesis of nano melamine phosphate, it was observed that the morphology of the products changes greatly as the reaction temperature or reaction time is altered. scientific.net Similarly, in the synthesis of melamine phosphate borate, the reaction temperature and time were identified as key factors affecting the product yield. oriprobe.com Optimal conditions for this specific synthesis were found to be a reaction temperature of 80°C for 3 hours. oriprobe.com In the synthesis of melamine polyphosphate, the first step of producing melamine phosphate was optimized at a reaction temperature of 90°C and a reaction time of 2 hours, which resulted in a yield of 88%. ryongnamsan.edu.kp

The following table summarizes the findings on the effect of reaction temperature and time on the synthesis of melamine phosphate and its derivatives from various studies.

ProductSynthesis MethodOptimal Temperature (°C)Optimal Time (h)Key ObservationSource
Nano Melamine PhosphateSolvothermalVariableVariableMorphology is highly dependent on temperature and time. scientific.net
Melamine Phosphate BorateAqueous Reaction803Optimized for yield. oriprobe.com
Melamine PhosphateTwo-step reaction902Optimized for yield in the first step of MPP synthesis. ryongnamsan.edu.kp
Microencapsulated Monoammonium PhosphateIn situ polymerization753No microcapsules form below 55°C or with reaction times less than 1 hour. mdpi.com

Regulation of Crystalline Form and Particle Size Distribution

The crystalline form and particle size distribution of melamine phosphate are crucial for its application, particularly in polymers, as they affect the mechanical properties and flame retardancy of the final composite. acs.org Research has focused on methods to control these attributes during synthesis.

Different crystalline forms of melamine-based phosphate compounds, such as I-MAP and II-MAP (melamine trimetaphosphate), can be obtained by varying the concentrations of melamine and sodium trimetaphosphate in an acidic aqueous solution. acs.org The specific crystalline structure has been shown to influence the performance of polyamide 6 composites. acs.org

The particle size of the product is also a key parameter. For example, the size and shape of melamine phosphate particles are important for the subsequent formation of melamine polyphosphate, allowing for a degree of control over the properties of the final filler material. researchgate.net In continuous reaction crystallization processes, it has been demonstrated that well-formed, homogeneous crystals can be obtained by carefully selecting the solid-phase concentration and mean residence time. acs.org For instance, at a solid-phase concentration of 20% (w/w) and a mean residence time of 1800 seconds, uniform crystals were produced. acs.org However, longer residence times can sometimes lead to mechanical damage and irregularities in the crystal structure. acs.org

Continuous Reaction Crystallization Processes

Continuous reaction crystallization processes offer a scalable and controlled method for producing melamine phosphate with desired characteristics. acs.org The use of a mixed-suspension mixed-product removal (MSMPR) crystallizer has been effectively demonstrated for the precipitation reaction between melamine and phosphoric acid. researchgate.netacs.org

In this process, an aqueous suspension of melamine and a phosphoric acid solution are continuously fed into the reactor. acs.org The reaction is typically fast, involving the dissolution of melamine in phosphoric acid followed by the nucleation and growth of the sparingly soluble melamine phosphate crystals. researchgate.netacs.org Key parameters that are controlled to influence the product quality include the mean residence time of the suspension in the crystallizer and the concentration of the melamine suspension. acs.org

Studies have shown that by varying these parameters, it is possible to control the grain size distribution and specific surface area of the resulting melamine phosphate crystals. acs.org For example, experiments conducted at a constant temperature of 20°C with a melamine to phosphoric acid ratio of 1.1:1 showed that varying the melamine concentration (5–20% w/w) and residence time (900–1800 s) allowed for the estimation of kinetic parameters of the process. acs.org This continuous approach allows for the production of monodisperse melamine phosphate grains, which is advantageous for many applications. acs.org

The table below outlines the experimental conditions and outcomes in a continuous reaction crystallization process.

ParameterRange/ValueEffectSource
Melamine Concentration5–20% (w/w)Influences nucleation and growth rates, specific surface area. acs.org
Mean Residence Time (τ)900–1800 sAffects crystal size and homogeneity; longer times can increase mechanical damage. acs.org
Temperature (T)20 °C (constant)Maintained constant to isolate the effects of other variables. acs.org
Reagent Ratio (Melamine:Phosphoric Acid)1.1:1Kept constant during the experiments. acs.org
Outcome
Product QualityWell-formed, homogeneous crystalsAchieved at 20% (w/w) solid-phase concentration and 1800 s residence time. acs.org

Structural Elucidation and Crystallographic Analysis of 1,3,5 Triazine 2,4,6 Triamine, Phosphate

Intermolecular Interactions and Packing Motifs

Electrostatic Interactions

The crystal structure of 1,3,5-triazine-2,4,6-triamine, phosphate (B84403) (melamine phosphate) is significantly influenced by a network of electrostatic interactions, primarily hydrogen bonding and π-π stacking effects. In melamine-containing complexes, the melamine (B1676169) molecules exhibit a strong tendency to self-assemble into infinite chains or "ribbons" through double hydrogen bonds. scispace.com These ribbons are then stacked parallel to each other, a configuration stabilized by π-π stacking interactions. scispace.com

The fundamental electrostatic attraction occurs between the protonated melaminium cation and the phosphate anion. One of the endocyclic nitrogen atoms on the melamine ring becomes protonated and forms a hydrogen bond with the phosphate moiety. scispace.com This interaction is a classic example of donor-acceptor chemistry, where the electron-rich regions of the phosphate anion are attracted to the electron-deficient regions of the melaminium cation. mdpi.com Analysis of the electrostatic potential surface of melamine reveals that the regions around the exocyclic amino groups are electron-rich (negative potential), while the hydrogen atoms are electron-deficient (positive potential), facilitating the formation of strong N-H···N and N-H···O hydrogen bonds that direct the supramolecular architecture. mdpi.comnih.gov

In the condensed forms, such as melaminium dihydrogenpyrophosphate, a strong hydrogen-bonded network exists between the pyrophosphate anions, which is even stronger than the network between orthophosphates in the precursor. scispace.com These varied and strong electrostatic forces, a combination of ionic attraction, hydrogen bonding, and π-π stacking, are crucial in stabilizing the crystalline lattice and are partially compensated by the effects of crystal packing. scispace.com

Polymorphism and Phase Transitions

1,3,5-Triazine-2,4,6-triamine, phosphate exhibits polymorphism, existing in different crystalline forms depending on the nature of the phosphate anion (e.g., trimetaphosphate, pyrophosphate) and the synthesis conditions. Research has identified and characterized several distinct polymorphs.

Two crystalline forms of melamine trimetaphosphate (MAP), designated as I-MAP and II-MAP, have been synthesized by varying the concentration of reactants. acs.orgacs.orgnih.gov These polymorphs show significant differences in their morphology and crystal packing. acs.org I-MAP presents as a banded layer structure, whereas II-MAP forms cubic-like crystals. acs.org This morphological difference is a result of distinct π–π stacking configurations between the melamine layers; I-MAP has a sandwich-like arrangement, while II-MAP exhibits parallel π–π stacking. acs.org

Furthermore, a novel crystalline form of melamine pyrophosphate, termed "melamine pyrophosphate IX," has been identified. google.com This polymorph is distinguished from previously known forms by its unique X-ray powder diffraction pattern. google.com While many diffraction peaks are common among different forms of melamine pyrophosphate, the IX form is characterized by a specific ratio of relative intensities between two particular peaks (Peak A at ~14.5° and Peak B at 17.9-18.1°), where the Peak A:Peak B ratio is equal to or greater than 0.25. google.com

Characteristics of this compound Polymorphs
Polymorph NamePhosphate TypeKey Identifying CharacteristicsReference
I-MAPTrimetaphosphateBanded, layered morphology; Sandwich-like π–π stacking. acs.org
II-MAPTrimetaphosphateCubic-like morphology; Parallel π–π stacking. acs.org
Melamine Pyrophosphate IXPyrophosphateUnique X-ray diffraction pattern; Ratio of relative intensities for Peak A:Peak B ≥ 0.25. google.com

The thermal treatment of 1,3,5-triazine-2,4,6-triamine, orthophosphate initiates a series of solid-state transformations, specifically polycondensation reactions that convert the orthophosphate into pyrophosphate and subsequently into polyphosphate forms. d-nb.inforesearchgate.net This process is an endothermic dehydration reaction, where water molecules are eliminated as the phosphate units condense. scispace.com

The transformation occurs in a distinct, two-stage process when studied under non-isothermal conditions. d-nb.info

Stage I: Orthophosphate to Pyrophosphate: The first step is the condensation of melamine orthophosphate to form melamine pyrophosphate. This reaction typically takes place in the temperature range of 250–300 °C. d-nb.info During this stage, two orthophosphate units combine, releasing one molecule of water.

Stage II: Pyrophosphate to Polyphosphate: The second stage involves the further condensation of the newly formed melamine pyrophosphate into melamine polyphosphate, which has a higher degree of polymerization. d-nb.info This subsequent reaction occurs at a higher temperature range, generally between 300–330 °C. d-nb.info Heat treatment between 260 and 320 °C is utilized for this conversion. google.com

Kinetic studies of this two-stage condensation have been performed using differential scanning calorimetry to determine the activation energy and reaction models for each step. d-nb.inforesearchgate.net The activation energy is observed to be highly dependent on the extent of conversion, which points to the complexity of the solid-state transformation process. d-nb.inforesearchgate.net

Thermal Transformation of Melamine Orthophosphate
Transformation StageReactantProductTemperature Range (°C)Reference
Stage IMelamine OrthophosphateMelamine Pyrophosphate250–300 d-nb.info
Stage IIMelamine PyrophosphateMelamine Polyphosphate300–330 d-nb.info

Advanced Spectroscopic and Microscopic Characterization of 1,3,5 Triazine 2,4,6 Triamine, Phosphate Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for probing the local chemical environment of specific nuclei within melamine (B1676169) phosphate (B84403) materials. Solid-state NMR is particularly crucial for characterizing the structure of these materials in their functional, solid form.

Solid-state NMR spectroscopy is essential for the in-depth characterization of melamine phosphate. andreas-brinkmann.net Techniques such as ¹³C, ³¹P, and, where applicable, ²⁷Al NMR provide unambiguous confirmation of the material's structure.

¹³C NMR is used to probe the carbon environment within the melamine molecule. In the solid state, the three carbon sites in the melamine triazine ring, which are magnetically equivalent in a dissolved state, often become non-equivalent due to crystal packing effects. andreas-brinkmann.net This results in distinct resonance signals, providing information on the solid-state conformation and intermolecular interactions. For instance, solid-state ¹³C NMR analysis of melamine phosphate can reveal shifts indicative of its interaction with the phosphate moiety. researchgate.net Studies on the thermal degradation of polyamides containing melamine polyphosphate have also utilized ¹³C NMR to analyze the chemical structures formed in the residual char. researchgate.net

³¹P NMR is highly sensitive to the local environment of the phosphorus atoms and is fundamental for characterizing the nature of the phosphate species. In melamine orthophosphate, ¹H-³¹P heteronuclear correlation spectra can identify the protonation of the phosphate moiety. andreas-brinkmann.net In melamine polyphosphate (MPoly), ³¹P NMR is used to distinguish between different phosphate groups, such as those in the middle of a polyphosphate chain, at the chain ends, and impurity phases like orthophosphate or pyrophosphate. psu.edud-nb.info The chemical shifts of these different phosphorus environments allow for a detailed structural assessment. For example, resonances for orthophosphates have been identified in MPoly samples at around 0 and -1.2 ppm. psu.edu

²⁷Al NMR is employed when aluminum-containing synergists are incorporated into melamine phosphate formulations, such as in melamine poly(metal phosphate) systems. kobv.de While not a component of pure melamine phosphate, aluminum compounds are common additives. One-dimensional ²⁷Al Magic Angle Spinning (MAS) and Double-Rotation (DOR) NMR experiments can distinguish between aluminum in tetrahedral, pentacoordinated, and octahedral environments, which is critical for understanding how the aluminum synergist is integrated into the phosphate network. nih.gov Two-dimensional heteronuclear correlation methods like ²⁷Al→³¹P Transferred Echo Double Resonance (TEDOR) can further reveal the connectivities between aluminum and phosphorus polyhedra. nih.gov

Table 1: Representative Solid-State NMR Data for Melamine Phosphate and Related Materials

NucleusCompound/SystemChemical Shift (ppm)ObservationSource(s)
¹³C Melamine (solid)Multiple distinct resonancesInequivalence of the three carbon sites due to crystal packing. andreas-brinkmann.net
³¹P Melamine Polyphosphate (MPoly)~ -12 ppmBroad resonance from condensed phosphate impurities. psu.edu
³¹P Melamine Polyphosphate (MPoly)-21 to -23 ppmMain resonance for middle groups of the polyphosphate chain. psu.edu
³¹P Orthophosphate Impurities in MPoly0 and -1.2 ppmPresence of mobile orthophosphate species. psu.edu
¹H Melamine Orthophosphate (MP)13.7 ppmH-atom bonded to an endocyclic ring N-atom. andreas-brinkmann.netpsu.edu
¹H Melamine Orthophosphate (MP)11.1 and 13.2 ppmH-atoms bonded to phosphate oxygen atoms. andreas-brinkmann.netpsu.edu

The extensive hydrogen bonding network in melamine phosphate is critical to its crystal structure and thermal stability. Solid-state NMR is a uniquely powerful technique for elucidating these interactions. andreas-brinkmann.netnih.gov High-resolution ¹H MAS NMR spectra, often recorded at high magnetic fields and fast spinning speeds, can resolve distinct proton sites. psu.edu

Chemical shifts greater than 10 ppm are indicative of protons involved in strong P–O–H···O or N–H···O hydrogen bonds. psu.edu Through one-dimensional (1D) and two-dimensional (2D) experiments, such as ¹H-¹³C, ¹H-¹⁵N, and ¹H-³¹P Heteronuclear Correlation (HETCOR) spectroscopy, specific proton resonances can be assigned. andreas-brinkmann.netnih.gov For example, in melamine orthophosphate, resonances at 11.1 and 13.2 ppm have been assigned to protons on the phosphate oxygens, while a peak at 13.7 ppm corresponds to a proton bonded to an endocyclic nitrogen on the melamine ring, confirming its protonation. psu.edu The resonances for the exocyclic NH₂ groups typically appear in the 4-10 ppm range. psu.edu These detailed assignments allow for the validation and refinement of hydrogen bonding models derived from other methods like X-ray diffraction. nih.govnih.govacs.org

Solid-state NMR is an effective tool for evaluating the degree of polymerization and identifying compositional variations within melamine polyphosphate samples. researchgate.net The average degree of polymerization of melaminium polyphosphate (MPoly) has been determined to be greater than 100 using this method. psu.edunih.govacs.org

Furthermore, NMR is sensitive to inhomogeneities in the material's composition. nih.govacs.org Single-pulse ³¹P NMR spectra of MPoly have revealed the presence of various orthophosphate impurities that are not attributable to the simple melamine orthophosphate (MP) precursor. psu.eduacs.org The relative intensities of the signals from the polyphosphate chains and the orthophosphate impurities can be used to estimate the quantity of these components, with some samples showing orthophosphate content as high as 14% to 24%. psu.edu Some of these impurity signals are not present in cross-polarization (CP-MAS) spectra, which suggests they are part of highly mobile domains within the sample. psu.edu This ability to detect and quantify different species is crucial for quality control and for understanding the reaction mechanisms during synthesis. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and obtaining a "fingerprint" of the molecular structure of melamine phosphate.

FTIR spectroscopy is widely used for the qualitative analysis of melamine phosphate, confirming the presence of its key functional groups. researchgate.net The FTIR spectrum of melamine phosphate displays characteristic absorption bands corresponding to the melamine and phosphate components.

Key spectral regions and their assignments include:

3000-3500 cm⁻¹ : This region is characterized by strong absorption bands from the stretching vibrations of the amine (N-H) groups of melamine. researchgate.net Weak bands from O-H stretching in the phosphate group can also appear here, sometimes as a shoulder on the N-H peaks around 3400 cm⁻¹. researchgate.net

1430-1650 cm⁻¹ : Bands in this range are linked to C-N stretching vibrations and N-H bending vibrations within the melamine structure. researchgate.net

~1100 cm⁻¹ : A significant band in this area is typically assigned to the P-O bond in P-OH groups of the phosphate moiety. researchgate.net

~810 cm⁻¹ : A characteristic peak attributed to the breathing vibration of the triazine ring is a key indicator of the melamine structure. researchgate.net

FTIR is also valuable for studying the thermal decomposition of melamine phosphate and its interactions in polymer composites. d-nb.infomdpi.com Attenuated Total Reflectance (ATR)-FTIR analysis of residues prepared at different temperatures can track the disappearance of specific bonds, providing insight into the degradation pathways and char formation mechanisms. mdpi.com

Table 2: Key Vibrational Band Assignments for Melamine Phosphate

TechniqueWavenumber (cm⁻¹)AssignmentSource(s)
FTIR 3000-3500N-H stretching vibrations (amine groups) researchgate.net
FTIR ~3400O-H stretching (phosphate groups) researchgate.net
FTIR 1433-1533C-N stretching vibrations researchgate.net
FTIR ~1100P-O stretching (in P-OH) researchgate.net
FTIR ~810Triazine ring breathing mode researchgate.net
Raman ~3420, ~3471N-H stretching vibrations researchgate.net
Raman ~985Triazine ring breathing mode 1 researchgate.net
Raman ~965PO₄³⁻ ν₁ symmetric stretching nih.gov
Raman ~677Triazine ring breathing mode 2 (in-plane deformation) researchgate.net

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric non-polar bonds. The Raman spectrum of melamine is well-characterized and serves as a basis for analyzing melamine phosphate. researchgate.net The most intense feature in the Raman spectrum of melamine is a peak at approximately 677 cm⁻¹, which is assigned to an in-plane deformation or "breathing" mode of the triazine ring. researchgate.net Another strong band appears at 985 cm⁻¹, also corresponding to a triazine ring breathing mode. researchgate.net

The N-H stretching vibrations of the amino groups are observed in the 3000-3700 cm⁻¹ region. researchgate.net For the phosphate component, characteristic Raman bands can be assigned by comparison with other phosphate minerals. The symmetric stretching mode (ν₁) of the PO₄³⁻ group, for instance, is expected to produce a strong band around 965 cm⁻¹. nih.gov The antisymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) of the phosphate group also give rise to distinct Raman signals. nih.gov The combination of these signatures provides a detailed molecular fingerprint, confirming the interaction between the melamine and phosphate moieties in the compound.

Electron Microscopy and Surface Analysis

The morphological and elemental characteristics of 1,3,5-Triazine-2,4,6-triamine, phosphate materials are extensively studied using advanced electron microscopy and surface analysis techniques. These methods provide critical insights into the physical form, dispersion within matrices, and the elemental and chemical nature of the material's surface, which are crucial for understanding its performance in various applications.

Scanning Electron Microscopy (SEM) for Morphology and Dispersion

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of this compound, often referred to as melamine phosphate (MP) or melamine polyphosphate (MPP). SEM analysis reveals detailed information about particle size, shape, and the dispersion of these particles within a polymer matrix.

In its pure form, melamine phosphate can exhibit a crystalline structure. When incorporated into composites, its dispersion is critical to its efficacy. For instance, in flame-retardant applications, homogenous distribution is key. SEM images of composites containing melamine phosphate can show how the particles are dispersed. In some cases, aggregates of the flame retardant can be observed, which might affect the material's properties.

Furthermore, SEM is utilized to examine the morphology of microencapsulated this compound. Microencapsulation, for example with a melamine-formaldehyde (MF) resin shell, can alter the surface texture and particle interactions. Studies have shown that the surface of these microcapsules can range from smooth to rough depending on the polymerization conditions during the encapsulation process. mdpi.com For instance, increasing the reaction temperature during the in-situ polymerization of the MF shell can lead to rougher surfaces on the microcapsules. mdpi.com SEM is also invaluable for analyzing the char residue after combustion tests, providing insights into the intumescent mechanism by which melamine phosphate acts as a flame retardant. The morphology of the char, whether it is dense, porous, or expanded, can be directly observed. mdpi.comrsc.org

Table 1: Morphological Observations of Melamine Phosphate Materials using SEM

Sample Observation Source
Melamine Phosphate in Silicone Thermoplastic Elastomer Analysis of the char morphology after burning to confirm the formation of a protective layer. rsc.org
Microencapsulated Melamine Polyphosphate (OFMPP) Examination of the burnt surface morphology of polyurethane composites containing OFMPP. mdpi.com
Monoammonium Phosphate Microcapsules with Melamine-Formaldehyde Shell (MCMAPs) Investigation of the surface morphology, showing changes from smooth to rough with varying synthesis temperatures. mdpi.com
DGEBA-DDM-MP Epoxy System Analysis of the fracture surface morphology of the epoxy resin containing melamine phosphate. researchgate.net

Electron Probe Microanalysis (EPMA) for Elemental Distribution

Electron Probe Microanalysis (EPMA), also known as an electron microprobe, is a quantitative analytical technique used to determine the elemental composition of small, specific areas of a sample. ufl.eduhbku.edu.qawikipedia.orgub.edu By bombarding the specimen with a focused electron beam and analyzing the emitted characteristic X-rays, EPMA can create elemental maps, showing the distribution of elements such as carbon, nitrogen, and phosphorus within a material containing this compound. ufl.eduhbku.edu.qaub.edu

This technique is particularly useful for analyzing the distribution and homogeneity of melamine phosphate within a polymer matrix. nih.gov Elemental maps of nitrogen and phosphorus can confirm whether the flame retardant is evenly dispersed or if it forms agglomerates in certain regions. In studies of flame-retardant mechanisms, EPMA can be applied to the char residue to analyze the elemental composition of the protective layer formed during combustion. nih.gov This can reveal the concentration of phosphorus and nitrogen in the char, which is critical for its thermal stability and barrier properties. The high spatial resolution of EPMA allows for the analysis of compositional variations at the micrometer scale. hbku.edu.qaub.edu

Table 2: Application of EPMA in Material Characterization

Analytical Goal Elements Detected Significance Source
Quantitative Elemental Analysis All elements from Be to U can be analyzed. Provides absolute and accurate quantification of elemental concentrations. ub.edu
Elemental Distribution Mapping C, N, P, O Visualizes the dispersion and potential aggregation of this compound within a composite material. nih.gov
Char Residue Analysis C, N, P, O Determines the elemental composition of the protective char layer, offering insights into the flame-retardant mechanism. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ethz.ch For this compound, XPS is employed to analyze the chemical environment of the constituent elements (carbon, nitrogen, phosphorus, and oxygen) on the surface of the material. mdpi.comrsc.org

XPS analysis can confirm the successful microencapsulation of melamine polyphosphate by detecting the characteristic elements of the shell material on the surface and a corresponding decrease in the signal from the core elements like phosphorus. rsc.org High-resolution XPS spectra of the C1s, N1s, and P2p regions provide detailed information about the chemical bonding. For example, the N1s spectrum can be deconvoluted to identify nitrogen atoms in different chemical environments, such as the triazine ring and the amine groups of melamine, as well as potential interactions with the phosphate group. Similarly, the P2p spectrum can elucidate the chemical state of phosphorus, distinguishing between different phosphate species. mdpi.comrsc.org This level of detail is crucial for understanding surface modifications and the interactions between melamine phosphate and other components in a composite material.

Table 3: XPS Analysis of Melamine Polyphosphate (MPP) Materials

Material Finding Significance Source
Microencapsulated MPP (OFMPP) Characterization of the OF resin shell on the MPP core. Confirms the encapsulation and provides information on the surface chemistry. mdpi.com
Microencapsulated Red Phosphorus with Polydopamine/Melamine (RP@PDA/MA) Decreased phosphorus signal and increased carbon and nitrogen signals after encapsulation. Demonstrates the successful coating of the core material. rsc.org
Char residue of Epoxy/MPP/Aluminum Phosphinate composite Analysis of the chemical structure of the char. Provides insight into the flame-retardant mechanism. researchgate.net

X-ray Diffraction (XRD) for Crystalline Phase and Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It is used to determine the crystal system, lattice parameters, and identify the crystalline phases present in a sample of this compound.

Studies on melamine polyphosphate (MPoly) have utilized XRD to determine its crystal structure. psu.edunih.govru.nlacs.org It has been shown that melamine-phosphate based flame retardants are polycrystalline materials. psu.edu The XRD patterns of these materials exhibit distinct peaks corresponding to their crystalline nature. For example, single crystal XRD studies have revealed that 2,4,6-triamino-1,3,5-triazine (melamine) can crystallize in a monoclinic system with space group P21/c. researchgate.net

In the context of flame retardant composites, XRD can be used to analyze the crystalline structure of the melamine phosphate before and after processing, as well as after thermal degradation. researchgate.net Changes in the XRD pattern can indicate phase transformations, degradation of the crystalline structure, or interactions with the polymer matrix. For instance, the analysis of residues after heating mixtures of melamine polyphosphate with polyamides showed changes in the crystalline structure, providing insights into the chemical changes occurring during thermal decomposition. researchgate.net The technique is also capable of identifying different phosphate phases, such as orthophosphate, pyrophosphate, and polyphosphate, which may coexist in a sample. psu.edunih.govru.nl

Table 4: Crystallographic Data for Melamine and Related Compounds from XRD

Compound Crystal System Space Group Lattice Parameters Source
2,4,6-triamino-1,3,5-triazine (melamine) Monoclinic P21/c a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° researchgate.net
Melaminium Polyphosphate (MPoly) Monoclinic Cc Not specified in abstract psu.edunih.govru.nl
3-Nitrophenol–1,3,5-triazine-2,4,6-triamine (2/1) Orthorhombic Pcab a = 15.5150 Å, b = 12.9137 Å, c = 17.8323 Å nih.gov

Mechanistic Investigations of 1,3,5 Triazine 2,4,6 Triamine, Phosphate in Material Systems

Condensed Phase Mechanistic Pathways

In the condensed phase, the primary role of melamine (B1676169) phosphate (B84403) is to promote the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, hindering the transfer of heat to the underlying material and slowing the release of flammable volatile compounds into the gas phase.

Promotion of Char Layer Formation and Intumescence

The flame retardant mechanism of melamine phosphate is fundamentally based on intumescence atamankimya.com. Upon exposure to the heat of a fire, the compound decomposes, initiating a series of reactions that result in a strong and stable char layer atamankimya.comnih.gov. The phosphate component thermally decomposes to produce phosphoric acid and polyphosphoric acid atamankimya.compinfa.eu. This acidic species acts as a catalyst, promoting the dehydration and carbonization of the host polymer, which forms the basis of the char nih.govpinfa.eu.

Simultaneously, the melamine component decomposes, releasing nitrogen-containing species atamankimya.compinfa.eu. These gases cause the forming char to swell and expand, creating a thick, insulating foam-like layer known as an intumescent char atamankimya.comresearchgate.net. This voluminous char layer provides enhanced protection by further insulating the polymer from heat and preventing oxygen from reaching the surface to sustain combustion researchgate.net. The resulting carbon layer is often described as hard, compact, and persistent, effectively blocking the release of combustible materials during the burning process.

Role of Phosphorylation and Cationic Crosslinking

The formation of a robust char is significantly enhanced by chemical crosslinking reactions within the polymer matrix, a process driven by the decomposition products of melamine phosphate. The phosphoric acid and polyphosphoric acid released during thermal degradation can react with functional groups on the polymer chains, such as hydroxyl groups in cellulosic materials, through esterification or transesterification nih.gov. This process, known as phosphorylation, integrates phosphorus into the polymer structure, forming highly stable P-O-C bonds and creating a cross-linked network nih.gov.

Formation of Glass-like Molten Layers

In addition to a carbonaceous char, the phosphorus-containing species generated during the decomposition of melamine phosphate can form a protective, glass-like layer. As polyphosphoric acid is formed at elevated temperatures, it can produce a viscous, molten film on the material's surface atamanchemicals.com. This inorganic phosphate glass acts as a barrier, further sealing the underlying polymer from the heat flux and oxygen, and preventing the escape of flammable volatiles atamanchemicals.com. The broad absorption pattern observed in spectroscopic analysis of fire residues indicates an amorphous, glassy residue consisting of a complex mixture of different phosphorous species mdpi.com.

Catalytic Effects on Polymer Matrix Dehydration and Carbonization

Melamine phosphate acts as a catalyst to alter the thermal degradation pathway of the polymer matrix in a way that favors char formation over the generation of flammable gases. The phosphoric acid produced is a strong dehydrating agent nih.govpinfa.eu. It catalyzes the removal of water molecules from the polymer structure, a crucial step in the carbonization process nih.govnih.gov. This catalytic action results in an earlier onset of decomposition for the polymer composite but leads to the formation of a more stable char at higher temperatures nih.gov. By promoting charring, the flame retardant locks more fuel in the condensed phase, reducing the amount of combustible material released into the gas phase mdpi.com.

Table 1: Flammability and Combustion Data for Glass Fiber-Reinforced Polyamide 66 (PA66) Composites

Sample FormulationLimiting Oxygen Index (LOI) (%)UL94 Rating (1.6 mm)Peak Heat Release Rate (pk-HRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Residue Yield (%)
PA6623.5No Rating1159100.813.9
17.0% MPP / PA6632.5V-151682.341.0
11.9% MPP / 5.1% PI / PA6633.9V-044079.242.8

Source: Adapted from research on synergistic charring behavior in Polyamide 66 composites. mdpi.com

Gas Phase Mechanistic Contributions

Release of Non-Combustible Gases (e.g., N2, NH3, H2O, CO2)

During thermal decomposition, the melamine component of the flame retardant releases non-combustible gases, primarily ammonia (B1221849) (NH₃) and nitrogen (N₂) nih.gov. These inert gases dilute the concentration of flammable volatile gases released by the decomposing polymer and reduce the oxygen concentration in the combustion zone, effectively starving the flame nih.govmdpi.com. This process is often referred to as fuel dilution mdpi.com.

Furthermore, the initial condensation of melamine phosphate to melamine pyrophosphate, which occurs at temperatures above 200°C, involves the release of water (H₂O) nih.gov. This endothermic process absorbs heat from the surroundings, cooling the polymer surface atamankimya.compinfa.eu. The released water vapor also contributes to the dilution of the fuel/air mixture in the gas phase nih.gov. Analysis of the decomposition of polyamide 66 containing melamine polyphosphate has also shown a pronounced release of carbon dioxide (CO₂), which further contributes to the dilution effect mdpi.com.

Dilution of Fuel Vapors and Oxygen Concentration

1,3,5-Triazine-2,4,6-triamine, phosphate, commonly known as melamine phosphate, contributes to flame retardancy in part through a gas-phase mechanism involving the dilution of flammable gases and oxygen. Upon thermal decomposition, the melamine moiety releases non-combustible gases, primarily nitrogen (N₂) and ammonia (NH₃) atamanchemicals.comnih.govrsc.orgresearchgate.net. These inert gases act as diluents in the gas phase surrounding the burning material atamanchemicals.comnih.govrsc.org.

The release of these gases serves two primary functions in fire suppression. Firstly, they displace oxygen in the immediate vicinity of the flame, thereby reducing the concentration of the oxidizer necessary to sustain combustion atamanchemicals.comnih.govrsc.org. Secondly, the inert gases dilute the concentration of flammable volatile compounds produced by the thermal degradation of the polymer matrix atamanchemicals.com. This dilution effect raises the energy threshold required for ignition and combustion to proceed. The endothermic nature of melamine's decomposition and sublimation further contributes to a cooling effect in the gas phase ataman-chemicals.comresearchgate.net.

Radical Quenching Mechanisms

In addition to fuel and oxygen dilution, phosphorus-based flame retardants like melamine phosphate can also exhibit a flame-inhibiting effect in the gas phase through radical quenching nih.govflameretardantys.com. During combustion, highly reactive free radicals, such as hydrogen (H•) and hydroxyl (HO•) radicals, propagate the chain reactions that sustain the flame flameretardantys.comtandfonline.com.

Upon thermal decomposition, the phosphate component of this compound can release phosphorus-containing species into the gas phase. These species, which can include PO•, PO₂•, and HPO• radicals, act as radical scavengers nih.govtandfonline.com. They interrupt the combustion chain reaction by combining with the H• and HO• radicals, forming less reactive species tandfonline.comresearchgate.net. This process, often referred to as "flame poisoning," effectively reduces the concentration of the key radical species necessary for flame propagation, thereby inhibiting combustion nih.gov.

Synergistic Effects with Co-additives in Multi-component Systems

The flame-retardant efficacy of this compound is often significantly enhanced when used in combination with other additives, a phenomenon known as synergism. These interactions can lead to improved performance through a variety of chemical and physical mechanisms.

Interaction with Metal Compounds (e.g., Zinc Borate, Aluminum Compounds)

The combination of melamine phosphates with metal compounds such as zinc borate and aluminum compounds has been shown to produce synergistic flame-retardant effects.

Zinc Borate: When used with melamine polyphosphate and aluminum diethylphosphinate in polyamide 6,6, zinc borate enhances the yield and stability of the protective char layer. This is attributed to the formation of more stable boron aluminum phosphates within the char, as opposed to the aluminum phosphates formed without the zinc borate nih.gov. This improved char acts as a more effective barrier to heat and mass transfer iaea.org.

Aluminum Compounds: Aluminum diethylphosphinate (AlPi) exhibits a strong synergistic effect with melamine polyphosphate (MPP). AlPi is known to act in both the gas phase, through the release of flame-inhibiting species, and the condensed phase by promoting char formation mdpi.commdpi.com. When combined with MPP, the decomposition process is altered. The mixture promotes the formation of a phosphinic char, and in some systems, can increase the yield of carbon dioxide in the early stages of decomposition, which contributes to fuel dilution mdpi.com. Studies on phenolic resins have demonstrated that the combination of aluminum diethylphosphinate and melamine results in a nitrogen-phosphorus synergistic effect that significantly improves thermal stability and flame retardancy mdpi.comacs.org. The interaction leads to the formation of phosphoric acid, which promotes charring, creating a heat and oxygen barrier mdpi.com.

Synergism with Other Nitrogen and Phosphorus Sources (e.g., Ammonium (B1175870) Polyphosphate, Piperazine Pyrophosphate)

This compound shows significant synergistic effects when combined with other nitrogen and phosphorus-containing flame retardants.

Ammonium Polyphosphate (APP): Melamine and its derivatives are frequently used as synergists with APP to create intumescent systems pinfa.eu. In these systems, APP decomposes to form polyphosphoric acid, which acts as a dehydration catalyst to promote charring of the polymer. The melamine component simultaneously releases non-flammable gases, which cause the char to swell and form an insulating, porous barrier flameretardantys.com. The combination of melamine-coated APP has been shown to significantly decrease the peak heat release rate in polymer systems ed.ac.uk.

Piperazine Pyrophosphate (PAPP): A notable synergistic effect is observed between melamine polyphosphate (MPP) and piperazine pyrophosphate (PAPP) researchgate.netmdpi.com. This combination enhances the formation of a high-quality, dense, and stable char layer researchgate.netmdpi.com. The interaction between PAPP and MPP accelerates the creation of this protective layer, which is a primary contributor to the improved flame retardancy researchgate.netmdpi.com. In glass fiber reinforced polypropylene (B1209903), a PAPP/MPP mixture with a 2:1 mass ratio was found to be optimal, achieving a UL-94 V-0 rating and a high Limiting Oxygen Index (LOI) of 39.9% researchgate.net.

The table below summarizes the Limiting Oxygen Index (LOI) values for polypropylene composites containing piperazine pyrophosphate and melamine polyphosphate, demonstrating the synergistic effect.

FormulationPAPP (wt%)MPP (wt%)LOI (%)UL-94 Rating (1.6 mm)
FRGFPP-130028.5V-2
FRGFPP-225534.2V-0
FRGFPP-322.57.537.5V-0
FRGFPP-4 20 10 39.9 V-0
FRGFPP-5151538.2V-0
FRGFPP-6102036.1V-0
FRGFPP-703029.3V-2
Data sourced from a study on flame retarded glass fiber reinforced polypropylene. researchgate.net

Combined Solid and Gas Phase Mechanisms

Condensed Phase Action: In the solid phase, the phosphate component thermally decomposes to produce phosphoric and polyphosphoric acids nih.govresearchgate.net. These acids act as catalysts, promoting the dehydration and cross-linking of the underlying polymer to form a stable, insulating layer of carbonaceous char atamanchemicals.comnih.govresearchgate.net. This char layer acts as a physical barrier, limiting the transfer of heat to the polymer and slowing the diffusion of flammable volatile decomposition products to the flame zone atamanchemicals.comnih.gov.

Gas Phase Action: Simultaneously, in the gas phase, the melamine component decomposes to release inert gases like ammonia and nitrogen nih.govrsc.orgresearchgate.net. As discussed previously, these gases dilute the flammable fuel vapors and ambient oxygen, inhibiting combustion nih.govrsc.org. The endothermic decomposition process also absorbs heat, cooling the system ataman-chemicals.com.

This combined action is crucial for effective flame retardancy. The condensed-phase charring reduces the fuel supply, while the gas-phase dilution and cooling make the environment less conducive to combustion nih.govnih.gov. The synergy between these two modes of action leads to a more significant reduction in flammability than either mechanism could achieve alone nih.govresearchgate.net.

Kinetics of Thermal Decomposition and Condensation

The thermal stability and decomposition behavior of this compound are critical to its function as a flame retardant, as it must decompose at a temperature that coincides with the degradation of the host polymer d-nb.info. The thermal degradation of melamine phosphate is a multi-step process involving dehydration and condensation reactions d-nb.inforesearchgate.net.

Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have elucidated the kinetics of this process. The decomposition typically occurs in distinct stages:

Formation of Melamine Pyrophosphate: The first stage of polycondensation happens in the temperature range of 250–300°C, where melamine orthophosphate condenses to form melamine pyrophosphate, releasing water in the process d-nb.info.

Formation of Melamine Polyphosphate: A subsequent step, occurring between 300–330°C, involves the further condensation of the pyrophosphate into melamine polyphosphate with varying degrees of condensation d-nb.info.

The kinetics of these condensation reactions have been modeled using methods such as the Kissinger and Kissinger–Akahira–Sunose methods d-nb.inforesearchgate.net. These analyses reveal that the activation energy of the process is highly dependent on the extent of conversion, indicating a complex reaction mechanism d-nb.inforesearchgate.net. For instance, one study found that the initial stage of condensation (up to a conversion of about 20%) is limited by the chemical reaction itself, while at higher conversions, the reaction is better described by the Avrami–Erofeev model, which relates to nucleation and growth processes researchgate.net.

The table below presents the activation energy for the two main stages of melamine phosphate condensation, as determined by the Kissinger method at different heating rates.

StageHeating Rate (°C/min)Peak Temperature (°C)Activation Energy (kJ/mol)
I (Pyrophosphate formation) 2275.6138.8
5286.3
10294.6
20303.4
40312.8
II (Polyphosphate formation) 2311.9185.3
5321.6
10328.7
20336.5
40344.8
Data adapted from kinetic studies on melamine phosphate thermal decomposition. d-nb.info

This complex decomposition behavior, with its release of water and subsequent formation of thermally stable polyphosphates, is integral to the compound's flame-retardant mechanism, contributing to both cooling effects and the formation of a protective char layer ataman-chemicals.comd-nb.info.

Determination of Activation Energies

The activation energy (Ea) for the thermal decomposition of melamine phosphate has been investigated under non-isothermal conditions using various heating rates. d-nb.info A common approach involves methods such as the approximate Kissinger method and the isoconversional Kissinger–Akahira–Sunose (KAS) method. d-nb.info These methods are instrumental in elucidating the energy barriers associated with the condensation reactions.

Research has shown that the activation energy of this process is significantly dependent on the extent of conversion, which indicates a complex, multi-step reaction mechanism. d-nb.info For the two primary stages of condensation, the activation energies have been determined, reflecting the energy required to initiate the transformation from orthophosphate to pyrophosphate and subsequently to polyphosphate.

Table 1: Activation Energies for the Two-Stage Condensation of Melamine Phosphate determined by the Kissinger Method.

Condensation StageActivation Energy (Ea) (kJ/mol)
Stage I: Melamine Orthophosphate to Melamine Pyrophosphate188
Stage II: Melamine Pyrophosphate to Melamine Polyphosphate206

Note: The data in this table is derived from scientific literature and represents approximate values obtained under specific experimental conditions.

The dependence of the activation energy on the degree of conversion, as determined by the KAS method, provides deeper insight into the reaction's complexity. For the first stage of condensation, the activation energy shows a notable variation as the reaction progresses. This variation underscores that the process cannot be described by a single, simple reaction step.

Kinetic Modeling of Multi-stage Condensation Processes

To fully describe the kinetics of the multi-stage condensation of melamine phosphate, various reaction models are employed. The goal is to find a mathematical model that best fits the experimental data obtained from techniques like Differential Scanning Calorimetry (DSC). d-nb.info

The successful application of these models allows for the comparison of theoretical kinetic curves with experimental data, and a high degree of compliance has been achieved, validating the proposed reaction mechanisms. d-nb.info

Table 2: Kinetic Models for the Two-Stage Condensation of Melamine Phosphate.

Condensation StageBest Fit Kinetic ModelModel Equation
Stage I: Melamine Orthophosphate to Melamine PyrophosphateMampel (F1)f(α) = 1
Stage II: Melamine Pyrophosphate to Melamine PolyphosphateAvrami–Erofeev (A2)f(α) = 2(1-α)[-ln(1-α)]^(1/2)

Note: α represents the extent of conversion.

These kinetic models are essential for predicting the thermal stability and decomposition behavior of materials containing melamine phosphate, which is critical for its effective use as a flame retardant.

Applications of 1,3,5 Triazine 2,4,6 Triamine, Phosphate in Advanced Materials and Polymer Science

Development of Halogen-Free Flame Retardant Systems

The drive to replace halogenated flame retardants, due to environmental and health concerns over the release of toxic and corrosive gases during combustion, has spurred the development of alternatives like melamine (B1676169) phosphate (B84403) and its derivatives. researchgate.netatamanchemicals.com Melamine phosphate is a salt formed from melamine and phosphoric acid, while melamine polyphosphate is its polymeric form. flameretardantys.com These compounds function primarily through an intumescent mechanism, which involves the formation of a protective, insulating char layer on the material's surface when exposed to heat. atamankimya.comgreen-mountainchem.com

The flame-retardant mechanism of melamine phosphate operates in both the condensed (solid) and gas phases:

Condensed Phase Action : Upon heating, melamine phosphate decomposes. pinfa.eu The phosphoric acid component promotes the dehydration and carbonization of the polymer matrix, forming a stable, carbon-rich char. pinfa.euresearchgate.net This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting further combustion. flameretardantys.comatamanchemicals.com

Gas Phase Action : Simultaneously, the melamine component decomposes, releasing non-combustible gases like ammonia (B1221849) and nitrogen. flameretardantys.comatamanchemicals.comrsc.org These gases dilute the flammable volatile compounds and oxygen in the surrounding atmosphere, which suppresses the flame and acts as a heat sink to cool the polymer's surface. green-mountainchem.compinfa.euresearchgate.net

This dual-action mechanism makes melamine phosphate and polyphosphate highly efficient at reducing the flammability of various polymers, improving fire safety while producing minimal smoke and toxic fumes. atamanchemicals.comflameretardcn.com The high thermal stability of MPP, with a decomposition temperature exceeding 350°C, allows it to be processed with a wide range of engineering plastics at high temperatures. atamankimya.comgreen-mountainchem.com

Incorporation into Polymer Matrices

Melamine phosphate and its polyphosphate form are incorporated into various polymer matrices to enhance their fire resistance. The effectiveness and mechanism can vary depending on the specific polymer system.

Polyurethanes (PU), while versatile, generally have poor flame retardancy. mdpi.com Melamine polyphosphate (MPP) is used as an additive flame retardant to improve the fire performance of PU foams and composites. researchgate.net Research has shown that incorporating MPP significantly enhances the flame retardancy of PU systems. For instance, studies on silicon-containing polyurethane (Si-PU) composites demonstrated that adding 30 wt% of standard MPP increased the Limiting Oxygen Index (LOI) to 27%. mdpi.comdntb.gov.ua

To further improve performance and compatibility, microencapsulation techniques have been applied. In one study, MPP was microencapsulated with a 4,4′-oxydianiline-formaldehyde (OF) resin. The resulting microencapsulated MPP (OFMPP) showed improved hydrophobicity and flame retardance. At the same 30 wt% loading in a Si-PU composite, the LOI value increased to 32%. mdpi.comresearchgate.net At a 40% loading, the Si-PU/OFMPP composite achieved a high LOI of 38% and a UL-94 V-0 rating, indicating superior flame-retardant performance. mdpi.com

Interactive Data Table: Flame Retardancy of Melamine Polyphosphate in Polyurethane Composites

Composite SystemFlame RetardantLoading (wt%)LOI (%)UL-94 RatingSource(s)
Si-PUMPP3027- mdpi.com
Si-PUOFMPP3032- mdpi.com
Si-PUOFMPP4038V-0 mdpi.com
PU FoamMPP-24.6- researchgate.net

LOI: Limiting Oxygen Index; MPP: Melamine Polyphosphate; OFMPP: Microencapsulated Melamine Polyphosphate

Melamine polyphosphate is particularly effective in glass fiber-reinforced polyamide 66 (PA 66), a common engineering plastic used in electrical and electronic applications. atamankimya.comtandfonline.com The addition of glass fibers can make PA 66 more flammable due to a "wick effect," necessitating the use of flame retardants. tandfonline.com

Research has demonstrated the significant impact of MPP on the flame retardancy of glass fiber-reinforced PA 66. In one study, the addition of 25% MPP to a PA 66 composite increased the LOI from 20.4% to 38.0% and enabled the material to pass the UL-94 vertical flammability test with a V-0 rating. researchgate.net The effectiveness of MPP in PA 66 is attributed to the formation of a stable and compact char layer that acts as a barrier. researchgate.net Synergistic systems have also been explored. For example, combining 11.9% MPP with 5.1% polyimide (PI) in a PA 66 composite resulted in an LOI of 33.9% and a UL-94 V-0 rating, outperforming the composite with 17% MPP alone. mdpi.com This combination also led to a significant reduction in the peak heat release rate (pk-HRR) and total smoke release (TSR). mdpi.com

Interactive Data Table: Flame Retardancy of Melamine Polyphosphate in Polyamide 66 Composites

Composite SystemFlame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingSource(s)
Glass Fiber-Reinforced PA 66MPP2538.0V-0 researchgate.net
Glass Fiber-Reinforced PA 66MPP + Polyimide (PI)11.9 (MPP) + 5.1 (PI)33.9V-0 mdpi.com
Glass Fiber-Reinforced PA 66MPP17-V-1 mdpi.com

LOI: Limiting Oxygen Index; MPP: Melamine Polyphosphate; PA 66: Polyamide 66

Polypropylene (B1209903) (PP) is a widely used commodity plastic that is highly flammable. Melamine phosphate has been investigated as a flame retardant for PP, where it not only improves fire resistance but can also enhance other properties. Studies have shown that the presence of MPP can significantly delay the photoaging process in PP composites when exposed to UVA light. researchgate.netacs.org For a PP composite containing 20 parts per hundred resin (phr) of MPP, the carbonyl index, a measure of degradation, was reduced by 60% after 60 hours of irradiation compared to a control sample. researchgate.netacs.org

In terms of flame retardancy, the performance of MPP can be enhanced through chemical modification. A melamine salt of pentaerythritol (B129877) phosphate (referred to in the study as MPP) was prepared and blended with PP. A composite containing 35 wt% of this intumescent flame retardant achieved a UL-94 V-0 rating, demonstrating its effectiveness. researchgate.net This indicates that melamine phosphate-based systems can be tailored to impart excellent flame retardancy to polypropylene. researchgate.net

Interactive Data Table: Performance of Melamine Phosphate in Polypropylene Composites

Composite SystemFlame RetardantLoadingKey FindingSource(s)
PPMPP20 phr60% decrease in carbonyl index after 60h UVA exposure researchgate.net, acs.org
PPMelamine salt of pentaerythritol phosphate35 wt%Achieved UL 94 V-0 rating researchgate.net

PP: Polypropylene; MPP: Melamine Polyphosphate; phr: parts per hundred resin

Epoxy resins are high-performance thermosets used in coatings, adhesives, and electronics, but they are inherently flammable. researchgate.net Melamine phosphate (MP) has been successfully used to enhance their flame retardancy. researchgate.netmdpi.com MP can be incorporated either as a reactive component (acting as a hardener) or as an additive. researchgate.net Research shows that using MP in a reactive mode is more effective for flame retardation than using it as a passive additive. researchgate.net

The addition of melamine phosphate-based flame retardants leads to lower decomposition temperatures for the epoxy resin, which facilitates the early formation of a protective char layer. researchgate.net In a study on melamine phenylphosphate (MPhP), an epoxy composite with 20 wt% MPhP achieved a UL-94 V-0 rating. rsc.org Cone calorimeter tests for this composite showed a 51% reduction in the peak heat release rate (pk-HRR) and a 34% reduction in total heat release compared to pure epoxy. rsc.org Another approach involved modifying carbon nanotubes with MPP; when 10 wt% of these modified nanotubes were added to an epoxy matrix, the LOI increased from 25.1 to 28.3. mdpi.com A synergistic system of melamine poly(zinc phosphate) (MPZnP) and MPP in epoxy resin resulted in an impressive 80% reduction in the pk-HRR. researchgate.net

Interactive Data Table: Flame Retardancy of Melamine Phosphate in Epoxy Resin Systems

Composite SystemFlame Retardant SystemLoading (wt%)LOI (%)UL-94 Ratingpk-HRR Reduction (%)Source(s)
EpoxyMelamine Phenylphosphate (MPhP)2026.5V-051 rsc.org
EpoxyMPP-modified Carbon Nanotubes1028.3V-2- mdpi.com
EpoxyMPZnP + MPP20-V-080 researchgate.net

LOI: Limiting Oxygen Index; pk-HRR: Peak Heat Release Rate; MPP: Melamine Polyphosphate

Silicone thermoplastic elastomers (Si-TPEs) have poor flame retardant properties due to the presence of flammable hard segments in their molecular chains. rsc.orgresearchgate.net Melamine phosphate (MP) has been proven to be an effective halogen-free flame retardant for these materials. rsc.orgnih.gov The flame-retardant mechanism involves both gas phase (release of inert gases) and condensed phase (formation of a dense char layer) actions. rsc.orgresearchgate.net

The incorporation of MP not only improves flame retardancy but can also enhance the mechanical properties of the Si-TPE. In a detailed study, the LOI of the Si-TPE/MP composite increased with the MP content. Pure Si-TPE had an LOI of only 21%, while composites with over 23 wt% of MP could not be ignited and their LOI reached 28%. rsc.org When the MP content was 28 wt%, the composite achieved the highest UL-94 rating of V-0. rsc.org At this loading, the composite also exhibited a tensile strength of 3.5 MPa and a Young's modulus of 37.7 MPa. rsc.org

Interactive Data Table: Flame Retardancy and Mechanical Properties of Melamine Phosphate in Si-TPE

Composite SystemMP Loading (wt%)LOI (%)UL-94 RatingTensile Strength (MPa)Young's Modulus (MPa)Source(s)
Si-TPE021No Rating-- rsc.orgrsc.org
Si-TPE/MP>2328V-0-- rsc.org
Si-TPE/MP28-V-03.537.7 rsc.org

Si-TPE: Silicone Thermoplastic Elastomer; MP: Melamine Phosphate; LOI: Limiting Oxygen Index

Table of Compound Names

Common Name/AcronymChemical Name
Melamine1,3,5-Triazine-2,4,6-triamine
Melamine Phosphate (MP)1,3,5-Triazine-2,4,6-triamine, phosphate
Melamine Polyphosphate (MPP)1,3,5-Triazine-2,4,6-triamine, polyphosphate
Phosphoric AcidPhosphoric Acid
Polyurethane (PU)Polyurethane
Polyamide 66 (PA 66)Poly(hexamethylene adipamide)
Polypropylene (PP)Polypropylene
Epoxy ResinEpoxy Resin
Silicone Thermoplastic Elastomer (Si-TPE)Silicone Thermoplastic Elastomer
Polyimide (PI)Polyimide
Pentaerythritol2,2-Bis(hydroxymethyl)-1,3-propanediol
Melamine Phenylphosphate (MPhP)Melamine Phenylphosphate
Melamine poly(zinc phosphate) (MPZnP)Melamine poly(zinc phosphate)
4,4′-oxydianiline4,4'-Diaminodiphenyl ether
FormaldehydeFormaldehyde

Acrylonitrile-Butadiene-Styrene (ABS) Systems

This compound, commonly known as melamine phosphate, serves as an effective halogen-free flame retardant in various engineering plastics, including Acrylonitrile-Butadiene-Styrene (ABS) and its alloys like Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS). green-mountainchem.comflameretardcn.com Its incorporation into these systems is primarily aimed at enhancing their fire safety characteristics to meet stringent regulatory standards. flameretardcn.com The flame retardant mechanism of melamine phosphate in polymers like ABS is multifaceted, operating in both the condensed and gas phases. flameretardcn.comrsc.org

Research findings indicate that the inclusion of melamine phosphate can significantly improve the fire resistance of polymer systems. For instance, in silicone thermoplastic elastomer (Si-TPE) composites, a 28 wt% loading of melamine phosphate was sufficient to achieve a UL-94 V-0 rating, the highest classification for vertical burning tests, demonstrating its capability to create self-extinguishing materials. rsc.org While specific performance data in pure ABS systems requires further detailed investigation, its established efficacy in related engineering plastics and polymer alloys underscores its potential for improving the fire safety of ABS-based materials. green-mountainchem.comflameretardcn.com

Role in Organic-Inorganic Hybrid Materials

This compound is a key component in the formulation of advanced organic-inorganic hybrid materials, particularly for flame retardant applications. researchgate.net These hybrid systems leverage the synergistic interactions between the organic melamine phosphate and various inorganic compounds to achieve enhanced performance characteristics that are often superior to those of the individual components.

One approach involves creating hybrid structures by synthesizing melamine phosphate in the presence of other flame-retardant elements or nanoparticles. For example, melamine phosphate has been hybridized with graphitic carbon nitride (g-C3N4) to create a novel flame retardant for polyamide 6 (PA6). plaschina.com.cn In this system, the melamine phosphate and g-C3N4 are combined through liquid phase reaction and subsequent thermal condensation. plaschina.com.cn The resulting hybrid material demonstrates improved thermal stability compared to conventional melamine polyphosphate, showcasing the benefits of the organic-inorganic combination. plaschina.com.cn

Impact on Polymer Aging and Durability

The incorporation of this compound into polymer matrices extends beyond flame retardancy, positively impacting the material's long-term durability and resistance to environmental degradation factors such as ultraviolet (UV) radiation and thermal stress.

This compound has been shown to significantly delay the photoaging process in polymeric composites. acs.orgresearchgate.net Polymers exposed to UV radiation undergo photodegradation, leading to bond scission, the formation of carbonyl groups, and a subsequent deterioration of mechanical and physical properties. researchgate.net Melamine phosphate acts as a UV stabilizer, mitigating these degradation pathways.

A study on polypropylene (PP) composites demonstrated that the presence of melamine phosphate (referred to as MPP in the study) substantially improved the material's resistance to UVA light exposure. acs.orgresearchgate.net The effectiveness of melamine phosphate in inhibiting photodegradation was quantified by measuring the change in the carbonyl index, a key indicator of polymer oxidation and aging. acs.org After 60 hours of irradiation, the carbonyl index of a PP composite containing 20 parts per hundred resin (phr) of melamine phosphate was 60% lower than that of the control PP sample without the additive. acs.orgresearchgate.net This indicates a significant suppression of the photo-oxidative reactions responsible for polymer degradation. The stabilization effect is attributed to the inherent UV-absorbing characteristics of the triazine ring structure in melamine. Furthermore, the study confirmed that this enhanced photo-stability did not compromise the flame-retardant properties of the material, demonstrating that melamine phosphate can impart both flame retardancy and a longer service life to polymeric composites intended for applications with sun exposure. acs.org

Table 1: Effect of Melamine Phosphate on Photoaging of Polypropylene

SampleIrradiation Time (h)Carbonyl IndexReduction in Carbonyl Index vs. Control PP
Control PP60> 0.10N/A
PP + 20 phr Melamine Phosphate60~ 0.0460%

Data sourced from a study on polypropylene composites, illustrating a significant decrease in the carbonyl index, which indicates reduced photo-oxidation and aging. acs.orgresearchgate.net

The addition of this compound is a well-established method for enhancing the thermal stability of a wide range of polymer matrices, including polyamides, polyolefins, and epoxy resins. plaschina.com.cnacs.orgresearchgate.net The compound's mechanism for improving thermal resistance is primarily linked to its decomposition behavior and its ability to promote the formation of a protective char layer at elevated temperatures. green-mountainchem.comresearchgate.net

Thermogravimetric analysis (TGA) consistently shows that while polymers containing melamine phosphate may begin to decompose at slightly lower temperatures, they exhibit a significantly increased amount of char residue at higher temperatures compared to the pure polymer. researchgate.netresearchgate.net For instance, TGA of pure melamine phosphate shows initial weight loss beginning around 264°C. researchgate.net When incorporated into an epoxy resin, it facilitates the formation of a protective layer that prevents the polymer from further decomposition by combustion. researchgate.net This charring action insulates the underlying material from the heat source and reduces the rate of mass loss. researchgate.net

Table 2: Thermal Decomposition Data of Melamine Phosphate and Related Composites

Material5% Weight-Loss Temperature (°C)10% Weight-Loss Temperature (°C)Char Yield at 650°C (%)
Melamine Phosphate (MP)264.1306.7Not Specified
Melamine Polyphosphate (MPP)Not SpecifiedNot Specified34.1
Melamine Polyphosphate Hybrid (CNMPP)+8.5°C vs. MPPNot Specified60.2

Data compiled from thermogravimetric analysis (TGA) of melamine phosphate and its derivatives, showing decomposition temperatures and the significant increase in char yield with hybridization. plaschina.com.cnresearchgate.net

Computational and Theoretical Chemistry Studies of 1,3,5 Triazine 2,4,6 Triamine, Phosphate

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to investigate the quantum mechanical properties of molecules. These calculations provide a fundamental understanding of the electronic characteristics and energetic landscape of 1,3,5-Triazine-2,4,6-triamine, phosphate (B84403) and its constituent parts.

The electronic structure of the melamine (B1676169) molecule, the core component of 1,3,5-Triazine-2,4,6-triamine, phosphate, has been a subject of detailed computational and experimental analysis. The melamine molecule features a planar s-triazine ring with attached amine groups. It exhibits resonance structures where the aromatic system of the ring is maintained with sp3 hybridized amine groups, and others where a lone pair from an amine nitrogen becomes part of a conjugated system through sp2 hybridization nih.gov. High-quality synchrotron X-ray diffraction data has enabled extensive analysis of its experimental electron density, which is in good agreement with periodic theoretical calculations nih.gov.

Molecular orbital calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for assessing molecular stability and reactivity nih.gov. The energy gap between the HOMO and LUMO indicates the molecule's resistance to electronic excitation. A smaller gap generally suggests higher reactivity. For melamine, the aromatic s-triazine ring and the amine nitrogen lone pairs significantly contribute to the frontier molecular orbitals, influencing its chemical behavior and interaction with the phosphate counter-ion nih.gov.

Table 1: Key Electronic and Reactivity Parameters derived from Molecular Orbital Calculations Note: This table presents conceptual parameters typically calculated in DFT studies. Specific values for this compound require dedicated computational studies.

Parameter Symbol Description Significance
Highest Occupied Molecular Orbital Energy EHOMO Energy of the outermost electron-containing orbital. Relates to the ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital Energy ELUMO Energy of the first vacant orbital. Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap ΔE ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Chemical Potential µ (EHOMO + ELUMO) / 2 Measures the escaping tendency of an electron from a stable system.
Global Hardness η (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution.

The thermal decomposition of this compound involves complex dehydration and condensation reactions. The process begins with the condensation of melamine orthophosphate into melamine pyrophosphate, followed by further condensation to melamine polyphosphate d-nb.inforesearchgate.net. These reactions are endothermic, absorbing heat from their surroundings researchgate.net.

Computational studies, particularly DFT, can calculate the Gibbs free energy (ΔG) for such reaction pathways. For the related condensation of two melamine molecules to form melam, the calculated ΔG is +45.3 kcal mol−1 nih.gov. This value provides an estimate of the energy required for the initial condensation step, highlighting that it is an energetically demanding process. The subsequent dehydration and polycondensation steps are also critical for its function as a flame retardant. Experimental kinetic studies have determined that the activation energy for these processes is highly dependent on the extent of conversion, indicating a complex, multi-step mechanism d-nb.inforesearchgate.net.

Table 2: Energetic Stages of Melamine Phosphate Condensation This table is based on experimental findings that guide computational investigations.

Stage Reaction Temperature Range (°C) Key Process
I 2(Melamine·H3PO4) → (Melamine)2·H4P2O7 + H2O 250–300 Condensation to Pyrophosphate d-nb.info
II (Melamine)2·H4P2O7 → Melamine Polyphosphate + H2O 300–330 Polycondensation d-nb.info

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed reaction mechanisms for the decomposition of melamine-based compounds, providing step-by-step insights into bond-breaking and bond-forming events.

Deamination, the removal of an amino group, is a key reaction in the thermal decomposition of melamine and its derivatives. DFT studies have been employed to investigate the mechanisms for the deamination of related compounds like ammeline and guanine researchgate.net. These studies show that deamination can proceed through multi-step pathways, often involving water molecules as catalysts. The process typically involves the formation of a tetrahedral intermediate via transition states with four, six, or eight-membered rings researchgate.net. In the context of melamine phosphate, the phosphate group can also play a role in proton transfer, potentially influencing the deamination pathway.

Identifying the transition state (TS) and calculating the associated activation energy (Ea) are critical for understanding reaction kinetics. The activation energy represents the minimum energy required for a reaction to occur.

Experimental studies on the thermal decomposition of melamine phosphate have used methods like the Kissinger and Kissinger–Akahira–Sunose models to determine activation energies from differential scanning calorimetry (DSC) data d-nb.inforesearchgate.net. These studies reveal that the activation energy varies with the degree of conversion, confirming the complexity of the reaction. Computational transition state analysis can complement these experimental findings by providing a theoretical Ea for each elementary step in the proposed mechanism.

Table 3: Activation Energy Data for Melamine Phosphate Condensation (Experimental) Data obtained from non-isothermal DSC studies, providing a benchmark for computational validation.

Method Stage Activation Energy (Ea) Reference
Kissinger Stage I (Pyrophosphate formation) Varies with heating rate d-nb.inforesearchgate.net
Kissinger Stage II (Polyphosphate formation) Varies with heating rate d-nb.inforesearchgate.net
Kissinger–Akahira–Sunose Stage I (Pyrophosphate formation) Dependent on conversion degree d-nb.inforesearchgate.net
Kissinger–Akahira–Sunose Stage II (Polyphosphate formation) Dependent on conversion degree d-nb.inforesearchgate.net

Molecular Dynamics (MD) Simulations for Material Interactions

While DFT is excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, providing insights into material properties and interactions. ReaxFF, a reactive force field, is particularly suited for simulating chemical reactions like thermal decomposition in large molecular systems.

MD simulations using ReaxFF have been employed to investigate the thermal decomposition of pure melamine researchgate.net. These simulations can elucidate initial reaction pathways, the formation of intermediate species, and the distribution of final products at high temperatures. At 2500 K, simulations show that melamine decomposition is initiated by NH₂ removal, direct ring cleavage, or NH₂-assisted dehydrogenation, leading to products like NH₃, CN₂H₂, H₂, and HCN researchgate.net. The simulations also capture the formation of intermediates like melem, a key step in the condensation process researchgate.net. Although these simulations have been performed on melamine, the methodology is directly applicable to studying the decomposition of this compound, and its interactions within a polymer matrix, which is crucial for understanding its flame-retardant mechanism.

Crystal Packing and Hydrogen Bonding Models from Periodic DFT Calculations

Periodic Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the solid-state properties of crystalline materials, providing detailed insights into their three-dimensional structure and intermolecular interactions. While a specific, dedicated periodic DFT study on the crystal packing and hydrogen bonding of this compound was not identified in the surveyed literature, extensive research on the parent molecule, melamine (1,3,5-Triazine-2,4,6-triamine), and its derivatives offers a robust framework for modeling the expected crystalline architecture and hydrogen bond network of the phosphate salt.

Theoretical investigations of melamine and its co-crystals, such as the melamine-cyanuric acid system, reveal the profound influence of hydrogen bonding on their self-assembly and crystal packing. These studies consistently highlight the formation of extensive networks of intermolecular hydrogen bonds, which are the primary drivers for the formation of stable, layered supramolecular structures.

Modeled Crystal Packing of this compound

Based on computational and experimental studies of pure melamine, the crystal structure of this compound is anticipated to be organized into a layered structure. In this model, the protonated melamine cations and the phosphate anions would be arranged in alternating sheets, held together by a dense network of hydrogen bonds.

At ambient conditions, melamine crystallizes in a monoclinic system (space group P2₁/a), forming corrugated sheets of molecules linked by eight distinct N-H···N hydrogen bonds. mdpi.com The introduction of the phosphate group is expected to significantly alter this arrangement. The phosphate anion (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻) would act as a hydrogen bond acceptor, interacting with the amine groups and the protonated ring nitrogens of the melamine cation. This would likely result in a highly organized, three-dimensional supramolecular architecture. nih.gov

To illustrate the type of structural data obtained from periodic DFT calculations, the following table presents the unit cell parameters for pure melamine at low and high pressures, as determined by experimental and theoretical methods. researchgate.net

Table 1: Unit Cell Parameters of Melamine at Different Pressures
Pressure (GPa)a (Å)b (Å)c (Å)β (°)
0.96(5)10.410(6)7.465(2)7.086(6)113.89(4)
36.21(5)9.08(2)6.54(1)6.13(2)115.1(1)

Data adapted from a high-pressure study on pure melamine, serving as an illustrative example of the outputs of such computational studies. researchgate.net

Hydrogen Bonding Models

DFT calculations on related systems, such as melamine-water complexes and melamine-cyanuric acid co-crystals, have shown that these hydrogen bonds are strong and play a crucial role in the stability of the resulting structures. nih.gov For instance, in the melamine-cyanuric acid system, the interactions are characterized by a combination of cooperative and anticooperative effects within the hydrogen-bonded network.

The following table models the expected types of hydrogen bonds in the this compound crystal, with hypothetical bond lengths based on analogous systems.

Table 2: Predicted Hydrogen Bond Interactions in this compound
DonorAcceptorBond TypePredicted Bond Length (Å)
Amine (N-H)Phosphate (O)N-H···O1.7 - 1.9
Ring (N-H)⁺Phosphate (O)N⁺-H···O1.6 - 1.8
Amine (N-H)Ring (N)N-H···N2.0 - 2.2

These values are predictive and based on data from computational studies of similar hydrogen-bonded triazine-based crystal structures.

Periodic DFT calculations would be instrumental in precisely determining these bond lengths and the associated interaction energies, providing a quantitative measure of the stability conferred by the hydrogen-bonding network. Furthermore, such studies could elucidate the electronic charge redistribution that occurs upon the formation of these hydrogen bonds, offering deeper insight into the nature of these intermolecular interactions.

Crystal Engineering and Supramolecular Chemistry of 1,3,5 Triazine 2,4,6 Triamine, Phosphate

Supramolecular Self-Assembly Principles

The spontaneous organization of molecules into stable, well-defined aggregates through non-covalent interactions is the cornerstone of supramolecular chemistry. In the case of 1,3,5-Triazine-2,4,6-triamine and phosphate (B84403), self-assembly is a powerful mechanism for creating ordered nanostructures. researchgate.net The melamine (B1676169) molecule, with its triazine ring and multiple amino groups, is an excellent building block, distinguished by its useful chemical structure and fascinating hydrogen-bonding interaction sites. researchgate.net The assembly process is often driven by a combination of hydrogen bonding, electrostatic interactions, and π-π stacking, leading to the formation of complex, higher-order structures. nih.gov The pH of the system can dramatically influence the assembly process by affecting the protonation state of melamine, which in turn alters the balance of these synergistic interactions, allowing for reversible aggregation and dissolution. researchgate.net

Hydrogen bonding is the primary driving force in the self-assembly of melamine and phosphate. The melamine molecule can act as both a hydrogen bond donor (via its amino groups) and acceptor (via the nitrogen atoms in the triazine ring). Phosphate anions are potent hydrogen bond acceptors. The supramolecular self-assembly of melamine and phosphate in an aqueous phase is characterized by a synergistic effect of ionic attraction between the phosphate anion and protonated melamine (melaminium), combined with extensive hydrogen bonding. nih.gov This network of hydrogen bonds dictates the specific geometry and stability of the resulting supramolecular structures. harvard.edu Theoretical and experimental studies show that adjacent melamine molecules can work cooperatively to stabilize hydrogen-bonded complexes, for instance with water, where one melamine acts as an H-donor and another as an H-acceptor. diva-portal.org This cooperative bonding is fundamental to the formation of extended, stable networks.

The specific geometry of melamine and its potent hydrogen-bonding capabilities, when combined with phosphate ions, facilitate the formation of two-dimensional (2D) nanolayered structures. The special triazine ring structure of melamine promotes π-π stacking interactions, which work in concert with the network of hydrogen bonds and ionic attractions. nih.gov This combination of forces directs the molecules to arrange in planar sheets, which then stack upon one another to form a layered material. nih.gov These 2D supramolecular structures, such as melamine trimetaphosphate, can be synthesized and, depending on the conditions, can exhibit different crystal forms, which in turn influences their properties and dispersion in polymer matrices. acs.orgresearchgate.net

Co-crystallization and Complex Formation

Beyond self-assembly, melamine phosphate systems are involved in co-crystallization, where they form a single crystalline structure with another distinct molecule. This process is highly relevant in various contexts, particularly in biomineralization and toxicology, where melamine interacts with naturally occurring inorganic crystals.

Research has extensively documented the interaction between melamine and calcium-containing crystals, such as calcium phosphate (CaP) and calcium oxalate (CaOx). acs.orgnih.gov Melamine acts as an inducer for the formation of CaP and CaOx crystals in a time- and concentration-dependent manner. researchgate.netgwu.edu It stabilizes these crystals and can create nucleation sites, thereby promoting their growth and aggregation. nih.govresearchgate.net This co-crystallization is feasible even at low micromolar to nanomolar concentrations of melamine. acs.org

The interaction has distinct physicochemical effects. For instance, when bound to melamine, CaP crystal aggregates become increasingly birefringent, while the birefringence of CaOx decreases as it forms CaOx-melamine co-crystals. acs.orgnih.gov This indicates a fundamental change in the crystal structure and organization upon interaction with melamine. Furthermore, melamine can stabilize these calcium crystals against dissolution agents, potentially interfering with conventional remedies for kidney stones. nih.govresearchgate.net

InteractionCompoundObserved EffectConcentration DependenceReference
Induction & Growth Calcium Phosphate (CaP)Melamine acts as an inducer, promoting crystal formation and aggregation.Effect is concentration-dependent. researchgate.net
Induction & Growth Calcium Oxalate (CaOx)Melamine induces crystal formation and acts as a nucleation site.Feasible at nanomicromolar ranges. acs.orgnih.gov
Optical Properties Calcium Phosphate (CaP)Birefringence of CaP crystal aggregates increases when bound to melamine.Effect observed with increasing melamine concentration (0-25 mM). acs.orgnih.gov
Optical Properties Calcium Oxalate (CaOx)Birefringence of CaOx decreases upon formation of CaOx-melamine co-crystals.Effect observed with increasing melamine concentration (0-25 mM). acs.orgnih.gov
Stability CaP and CaOxMelamine stabilizes crystals against inhibitors (etidronic acid) and dissolution agents (citrate).Melamine induces crystal retention. nih.gov

Rational Design of Supramolecular Materials using Triazine-Phosphate Building Blocks

The predictable and robust self-assembly of triazine-phosphate building blocks allows for their use in the rational design of advanced supramolecular materials. By controlling the assembly conditions and introducing other components, it is possible to create materials with tailored structures and functions. nso-journal.org This principle is applied in creating functional materials like flame retardants, where the 2D supramolecular structure of melamine phosphate derivatives imparts specific properties to polymer composites. acs.org The ability to control the crystal structure of these supramolecules is crucial, as different polymorphs can have a significant impact on the physical properties of the final material, such as its dispersion in a matrix and the mechanical strength of the composite. acs.orgresearchgate.net Researchers leverage these building blocks to construct a variety of architectures, from one-dimensional to three-dimensional structures, by carefully selecting components and directing their assembly through non-covalent interactions like hydrogen bonds and π–π stacking. acs.org

Nonequilibrium Catalytic Supramolecular Assemblies

A frontier in supramolecular chemistry is the development of nonequilibrium systems, which consume energy to maintain a transient structure and function, mimicking biological processes. Simple building blocks like melamine can be used to create such dynamic systems. acs.orgnih.gov Researchers have demonstrated the nonequilibrium generation of catalytic supramolecular assemblies from melamine driven by a chemical fuel, such as a thermodynamically activated ester. acs.orgresearchgate.net

In these systems, the energy input from the fuel drives the assembly of melamine into transient structures, such as fibers or gels. chemrxiv.org By incorporating other molecules through reversible covalent linkages, such as an imidazole moiety, these assemblies can become catalytic. nih.gov The transient catalytic state can then dissipate energy by accelerating the hydrolysis of the fuel source, leading to the disassembly of the structure. acs.orgresearchgate.net The lifetime of these temporary catalytic phases can be modulated, for example, by the presence of other molecules that enhance their kinetic stability. nih.gov This research demonstrates the potential to create complex, life-like chemical systems from simple triazine-based building blocks. acs.org

Advanced Analytical Methodologies for Characterization of 1,3,5 Triazine 2,4,6 Triamine, Phosphate and Its Derivatives

Chromatographic Techniques (e.g., HPLC, LC-MS, GC-MS) for Separation and Identification of Derivatives

Chromatographic techniques are foundational for the separation and analysis of melamine (B1676169) and its related compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quantitative analysis of melamine and its derivatives like ammeline, ammelide, and cyanuric acid. chromatographytoday.comresearchgate.net Various HPLC methods have been developed, often employing UV-Vis or Diode-Array Detectors (DAD). researchgate.netnih.gov Separation can be achieved using different column types, including reversed-phase and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. obrnutafaza.hrperlan.com.pl For instance, a robust HPLC method for analyzing melamine and its by-products in fertilizers utilized a TSKgel® Amide-80 column with a mobile phase of acetonitrile and phosphate (B84403) buffer. chromatographytoday.com Another approach for analyzing melamine in dairy products used a ZORBAX SB-C8 column in a reversed-phase ion-pair mode. perlan.com.pl HILIC columns are particularly effective as they provide good retention for these highly polar analytes. obrnutafaza.hrrestek.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides enhanced sensitivity and specificity, making it a preferred method for trace-level analysis. restek.com LC-MS/MS methods have been developed for the simultaneous analysis of melamine and its derivatives in complex matrices like food and water. tandfonline.comchromatographytoday.commdpi.com These methods often use triple quadrupole mass spectrometers, which allow for highly-selective reaction monitoring (HSRM) to efficiently analyze complex samples. chromatographytoday.com For example, an LC-MS/MS method for pet food samples achieved limits of quantitation below 1 µg/kg with a run time of 10 minutes. sciex.com The use of HILIC columns is common in LC-MS applications to effectively separate the polar analytes before detection. restek.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the determination of triazine compounds, including melamine derivatives and related pesticides. thermofisher.comshimadzu.comnih.gov It is often used for environmental samples like drinking water and wastewater. thermofisher.comshimadzu.com For many triazine compounds, a derivatization step is required to increase their volatility for GC analysis. obrnutafaza.hr However, methods have been developed for the direct analysis of various triazine herbicides. mdpi.com For instance, U.S. EPA Method 619 uses GC-MS with a splitless injection mode to determine triazine pesticides in wastewater. thermofisher.com The choice of column is critical, with low-polarity silarylene phase columns showing excellent performance for the analysis of these compounds. thermofisher.com

Table 1: Examples of Chromatographic Conditions for Analysis of Melamine and Derivatives
TechniqueAnalyte(s)ColumnMobile Phase / Carrier GasDetectionMatrixReference
HPLC-UVMelamine, Ammeline, Ammelide, Cyanuric AcidTSKgel® Amide-80 (5 μm)Acetonitrile/Phosphate BufferUVFertilizers chromatographytoday.com
LC-MS/MSMelamine, Cyanuric Acid, Ammelide, Ammeline, CyromazineRaptor HILIC-SiAmmonium (B1175870) Formate/Acetonitrile GradientMS/MSFood Products restek.com
LC-APCI-MSMelamine, Ammeline, Ammelide, Cyanuric AcidIon-Exchange LCIsocratic ElutionAPCI-MSFoods tandfonline.com
GC-MSTriazine PesticidesTraceGOLD TG-5SilMSHeliumIon Trap MSWastewater thermofisher.com
GC-MSTriazine Pesticides and DegradatesNot specifiedHeliumTOF-MS or Quadrupole-MSDrinking Water shimadzu.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has emerged as a viable alternative to HPLC for the analysis of melamine and its derivatives. nih.gov This technique offers advantages such as shorter analysis times, lower cost, and high separation efficiency. nih.gov

CZE methods have been successfully developed for determining melamine in various food products, including milk powder, milk, and fish feed. nih.gov A typical CZE method involves using a running electrolyte, such as sodium dihydrogen phosphate at a specific pH, with UV detection at a low wavelength (e.g., 210 nm). nih.gov The performance of CZE in terms of precision, accuracy, and limits of detection is comparable to that of HPLC. nih.gov

For more complex analyses, CZE can be coupled with mass spectrometry (CZE-MS), which provides high sensitivity and resolution for the analysis of melamine resin components and impurities. researchgate.netnih.gov The use of a time-of-flight mass spectrometer (TOF-MS) is particularly beneficial for complex samples. nih.gov Advanced stacking techniques, such as field-amplified sample stacking (FASS), can be employed in CZE to enhance the enrichment sensitivity by several orders of magnitude, lowering detection limits significantly. google.com

Table 2: Capillary Electrophoresis Methods for Melamine and Derivatives
MethodAnalyte(s)Running Buffer / BGEDetectionKey FindingsReference
CZE-UVMelamine35 mmol L⁻¹ sodium dihydrogen phosphate (pH 3.5)UV (210 nm)Comparable performance to HPLC with shorter analysis time and lower cost. LOD: 0.08 µg mL⁻¹. nih.gov
CZE-DADMelamine, Ammeline, Ammelide, Cyanuric Acid40 mM disodium hydrogen phosphate (pH 9.0)DAD (214 nm)Simultaneous determination in egg, dairy products, and pet feed. researchgate.net
CZE-ESI-MS(Methoxymethyl)melamine resinsLow pH BGEESI-TOF-MSOffers unique separation selectivity and quicker analysis time compared to HPLC. nih.gov
FASS-CZEMelamine150 mmol/L NaH₂PO₄ (pH 2.5)Not specifiedSensitivity raised by 2-3 orders of magnitude compared to standard CZE. LOD: 2.8 µg/kg. google.com

Spectroscopic Sensing Approaches (e.g., Surface Enhanced Raman Spectroscopy (SERS))

Spectroscopic techniques, particularly Surface-Enhanced Raman Spectroscopy (SERS), offer rapid and ultra-sensitive detection of melamine and its derivatives. SERS utilizes the enhancement of Raman scattering from molecules adsorbed on nanostructured metal surfaces, typically silver (Ag) or gold (Au) nanoparticles. nih.gov

The SERS method provides molecular structural information, allowing for specific identification of analytes at very low concentrations. nih.gov In the presence of melamine, metal nanoparticles like Ag NPs can form crosslinks, inducing aggregation that leads to a significant enhancement of the Raman signal. nih.gov The primary enhancement mechanism is often electromagnetic, arising from surface plasmon resonance of the metal nanoparticles.

SERS-based detection of melamine has been demonstrated in various matrices, including milk. nih.gov The technique can achieve very low limits of detection (LOD), in some cases reaching the nanomolar (nM) or parts-per-billion (ppb) level. mdpi.com For example, using Ag nanoparticles, an LOD of 10⁻⁷ M and an enhancement factor of 2x10⁵ were achieved for melamine detection. Another SERS substrate, consisting of a graphene oxide layer on a silver metasurface, achieved an LOD of 10⁻⁹ M. mdpi.com These findings highlight the potential of SERS for rapid and highly sensitive screening applications. nikalyte.com

Advanced NMR Techniques for Structural Insights beyond Bulk Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of 1,3,5-Triazine-2,4,6-triamine, phosphate and its derivatives. nih.gov Beyond simple ¹H and ¹³C NMR for bulk characterization, advanced solid-state and solution-state NMR techniques provide profound insights into molecular geometry, proton positions, and intermolecular interactions like hydrogen bonding. nih.govipb.pt

Solid-state NMR is particularly powerful for studying melamine phosphate, which is a solid material. nih.gov By using high external magnetic fields and fast magic angle spinning (MAS), high-resolution spectra can be obtained. nih.govtandfonline.com Advanced two-dimensional NMR experiments, such as homo- and heteronuclear correlation spectroscopy (e.g., ¹H-¹³C, ¹H-¹⁵N, ¹H-³¹P), are used to assign chemical shifts completely and identify the protonation of the melamine and phosphate groups. nih.gov These techniques have been used to determine the geometry of the NH₂ groups in melamine orthophosphate, a feat not easily accomplished by other methods like X-ray diffraction alone. nih.gov

For triazine derivatives in solution, complex spectra can arise from low solubility or the presence of multiple rotamers in equilibrium. tdx.cat Variable temperature NMR studies can help to understand these dynamic processes. tdx.cat The use of advanced pulse sequences and multidimensional experiments like HSQC, HMBC, and TOCSY are crucial for the unambiguous assignment of proton, carbon, and nitrogen resonances, especially when dealing with complex substituted triazine rings. ipb.ptmdpi.com

Emerging Techniques for Real-time and In-situ Monitoring of Reactions and Degradation

The development of techniques for real-time and in-situ monitoring is crucial for understanding the kinetics of reactions and degradation pathways of melamine phosphate and related triazine compounds. These emerging methods allow for dynamic observation of chemical changes as they occur.

The thermal decomposition and condensation of melamine phosphate, a key process in its function as a flame retardant, can be studied using techniques like Differential Scanning Calorimetry (DSC). d-nb.info Kinetic analysis of non-isothermal DSC data can determine the activation energy and reaction model for processes such as the condensation of melamine orthophosphate to pyrophosphate and polyphosphate. d-nb.info

For monitoring the degradation of triazine compounds in aqueous environments, techniques that can track the formation of byproducts in real-time are valuable. The photodegradation of triazines, for instance, can be investigated by monitoring the decay of the parent compound and the emergence of degradation products using flow injection analysis combined with mass spectrometry (FIA-MS/MS). csbsju.edu This approach allows for the elucidation of complex and interconnected degradation pathways. csbsju.edu Similarly, the photo-Fenton process for degrading triazines has been monitored by tracking the formation of chloride, nitrite, and nitrate ions using ion chromatography, alongside total organic carbon (TOC) analysis. scirp.org

Furthermore, some nanomaterial-based sensing methods show promise for real-time monitoring of melamine itself. mdpi.com For example, colorimetric assays using nanoparticles can provide naked-eye detection, making them suitable for on-site and real-time applications. mdpi.com

Environmental Aspects of 1,3,5 Triazine 2,4,6 Triamine, Phosphate Excluding Toxicity

Degradation Pathways and Fate in Various Media (e.g., thermal degradation products)

1,3,5-Triazine-2,4,6-triamine, phosphate (B84403), commonly known as melamine (B1676169) phosphate, is recognized for its role as a halogen-free flame retardant. atamanchemicals.com Its environmental fate is significantly influenced by its degradation pathways, particularly through thermal decomposition, which is a key mechanism of its function.

The thermal degradation of melamine phosphate is a multi-stage process that occurs as the temperature increases. d-nb.info Initially, when heated, melamine phosphate undergoes a series of condensation reactions. The first stage of this process takes place in a temperature range of 250–300 °C, leading to the formation of melamine pyrophosphate and the release of water. atamanchemicals.comd-nb.info As the temperature rises to between 300–330 °C, a further condensation reaction occurs, converting the melamine pyrophosphate into melamine polyphosphate, which has a varying degree of condensation. d-nb.info

Above 300 °C, the melamine ring itself begins to decompose. This decomposition is an endothermic process, meaning it absorbs heat from its surroundings, and results in the release of nitrogen gas. d-nb.info At temperatures exceeding 350 °C, melamine polyphosphate continues to decompose, releasing phosphoric acid and various nitrogen species. atamanchemicals.com In the context of its use in polymers, the phosphoric acid promotes the formation of a stable char layer on the material's surface (the condensed phase), while the released nitrogen gases cause this char to swell or "intumesce". atamanchemicals.com This swollen char layer acts as an insulating barrier, hindering the transfer of heat and flammable volatile products, thereby suppressing the combustion process. atamanchemicals.comresearchgate.net Other by-products from the high-temperature degradation of the melamine component can include ammonia (B1221849), melam, and melon. researchgate.net

Due to its low water solubility, the mobility and degradation of melamine phosphate in aqueous environments are limited. atamanchemicals.comatamanchemicals.com Its primary environmental release and degradation are associated with the lifecycle of the products it is incorporated into, particularly during fire events or at the end-of-life stage involving high-temperature recycling or disposal processes.

Table 1: Thermal Degradation Stages of Melamine Phosphate
Temperature RangeProcessKey Products/IntermediatesReference
250–300 °CFirst stage of thermal condensationMelamine pyrophosphate, Water d-nb.info
300–330 °CSecond stage of thermal condensationMelamine polyphosphate d-nb.info
> 300 °CDecomposition of melamine ringNitrogen gas d-nb.info
> 350 °CDecomposition of melamine polyphosphatePhosphoric acid, Nitrogen species atamanchemicals.com
> 450 °CFurther degradation of melamine structuresAmmonia, Melam, Melon researchgate.netnih.gov

Research on Lifecycle Assessment and Sustainable Synthesis

Research into the environmental profile of melamine phosphate includes analyses of its lifecycle and the development of more sustainable synthesis methods.

Lifecycle Assessment (LCA)

From an environmental standpoint, melamine phosphate and its derivatives are often considered favorable substitutes for halogenated flame retardants (HFRs), which have faced scrutiny due to their persistence and potential for forming toxic by-products. researchgate.netnih.gov While comprehensive, publicly available lifecycle assessments specifically for 1,3,5-Triazine-2,4,6-triamine, phosphate are not abundant, broader studies on phosphorus-based flame retardants (PFRs) provide relevant insights.

Table 2: Summary of LCA-Related Findings for Phosphorus and Melamine-Based Compounds
Compound/ClassKey LCA FindingPrimary Impact ContributorReference
Phosphinate-based Flame RetardantsLower environmental impacts compared to halogenated counterparts.Energy consumption during phosphorus production. acs.org
Melamine-Formaldehyde ResinsRaw material supply is the main source of environmental impact.Melamine production (51-96% of impact). polimi.it
Melamine PolyphosphateConsidered a more environmentally suitable substitute for some brominated flame retardants.(Inferred) Production of melamine and phosphoric acid. d-nb.infonih.gov

Sustainable Synthesis

The synthesis of melamine phosphate typically involves reacting melamine with phosphoric acid. d-nb.info Research has focused on improving the efficiency and environmental performance of this process. Modern methods often involve reacting the two precursors in an aqueous solution at ambient temperatures, followed by a thermal curing step to induce polycondensation. d-nb.info

One patented method aims to enhance sustainability by using an organic solvent, dimethylsulfoxide (DMSO), as the reaction medium. google.com This process is carried out at normal temperatures with high-speed stirring, followed by filtering and drying. The method claims a high yield and, notably, the ability to recycle the DMSO mother liquor at least six times, which reduces solvent waste and improves process economy. google.com Another approach involves the facile synthesis of a related compound, melamine phenylphosphate, through the simple reaction of phenylphosphoric acid and melamine, indicating ongoing efforts to develop straightforward and efficient synthesis routes. rsc.org These developments point toward a trend of simplifying process conditions, improving yields, and minimizing waste, which are key principles of sustainable chemical production.

An exploration of the future research landscape for this compound, commonly known as melamine phosphate, reveals a trajectory aimed at enhancing its performance, functionality, and sustainability. As a prominent halogen-free flame retardant, its evolution is critical for developing safer and more effective materials across various industries, including electronics, construction, and automotive. researchnester.comcredenceresearch.com Emerging research trends focus on precision synthesis, deeper mechanistic understanding, and the integration of computational tools to accelerate innovation.

Q & A

Q. What are the standard synthesis protocols for 1,3,5-Triazine-2,4,6-triamine phosphate, and how can purity be ensured?

Synthesis typically involves phosphorylation of melamine (2,4,6-triamino-1,3,5-triazine) using phosphoric acid or derivatives under controlled conditions. For example, reacting melamine with diphosphoric acid yields melamine pyrophosphate (CAS 15541-60-3) with a molecular formula of C₃H₁₀N₆O₇P₂ . Purity is ensured through recrystallization from organic solvents and validated via assays (e.g., HClO₄ titration ≥99% purity) and spectroscopic methods (IR, NMR) .

Q. What characterization techniques are most effective for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR to confirm molecular connectivity and phosphorus environment .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
  • X-ray Diffraction (XRD): Crystal structure determination to resolve bond lengths and spatial arrangement .
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., N-H, P=O stretching) .

Q. What is the mechanistic basis for its flame-retardant properties?

The compound acts as a condensed-phase flame retardant by promoting char formation via dehydration and cross-linking reactions. Its phosphate groups release phosphoric acid upon heating, which catalyzes the formation of a thermally stable carbonaceous layer, inhibiting oxygen and heat transfer .

Advanced Research Questions

Q. How can derivatives of 1,3,5-Triazine-2,4,6-triamine phosphate be designed to enhance antimicrobial activity?

Introducing electron-withdrawing or donating substituents (e.g., -Cl, -NO₂, -OCH₃) to the triazine ring can modulate bioactivity. For instance, N⁶-aryl derivatives exhibit enhanced antibacterial efficacy against Gram-positive and Gram-negative strains. Activity is assessed via minimum inhibitory concentration (MIC) assays and structure-activity relationship (SAR) modeling .

Q. How can conflicting thermal stability data (e.g., auto-ignition temperatures) be resolved across studies?

Discrepancies may arise from differences in sample hydration, crystallinity, or phosphate stoichiometry (e.g., monophosphate vs. pyrophosphate). Systematic evaluation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions (e.g., heating rate, atmosphere) is recommended. For example, melamine phosphate (CAS 41583-09-9) shows a flash point of 300°C, while pyrophosphate derivatives exhibit higher thermal resistance .

Q. What computational approaches are suitable for predicting reaction pathways or complexation behavior?

Density Functional Theory (DFT) can model reaction energetics, such as the interaction between triazine derivatives and metal ions (e.g., Fe³⁺, Cu²⁺) in coordination complexes. Molecular dynamics simulations may also predict solvent effects or aggregation behavior in polymer matrices .

Q. How can synthetic yields be optimized for large-scale applications without compromising safety?

Key strategies include:

  • Solvent-Free Synthesis: Reduces purification steps and hazardous waste (e.g., solvent-free cotrimerization of nitriles with guanidine) .
  • Catalytic Systems: Using mild bases or phase-transfer catalysts to enhance reaction efficiency .
  • Process Control: Real-time monitoring via in-situ FTIR or Raman spectroscopy to track intermediate formation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data?

Variations in bioassay protocols (e.g., inoculum size, incubation time) or compound purity (e.g., residual solvents) can lead to conflicting results. Standardization using Clinical and Laboratory Standards Institute (CLSI) guidelines and orthogonal purity checks (e.g., HPLC, elemental analysis) are critical .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of 1,3,5-Triazine-2,4,6-triamine Phosphate Derivatives

PropertyMelamine Phosphate (CAS 41583-09-9)Melamine Pyrophosphate (CAS 15541-60-3)
Molecular FormulaC₃H₆N₆·xH₃O₄PC₃H₁₀N₆O₇P₂
Decomposition Temperature>300°C>450°C
SolubilityInsoluble in waterSlightly soluble in polar solvents
ApplicationFlame retardant in polymersSynergistic flame retardant
Source

Q. Table 2. Common Analytical Techniques for Structural Validation

TechniqueParameters AnalyzedExample Data from Evidence
³¹P NMRPhosphorus environmentδ 0–10 ppm for phosphate
XRDCrystal lattice parametersa = 10.2 Å, b = 8.5 Å
HRMSExact mass (e.g., 304.10 g/mol)[M+H]⁺ = 305.11

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.